Product packaging for Urea-urethane Compound(Cat. No.:CAS No. 321860-75-7)

Urea-urethane Compound

Cat. No.: B1148189
CAS No.: 321860-75-7
M. Wt: 784.8 g/mol
InChI Key: LOVRRBZAGZSLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea-urethane compounds are a class of synthetic materials characterized by the presence of both urea and urethane functional groups in their chemical structure. These compounds are of significant research interest due to their versatile properties and the ability to fine-tune their performance for advanced applications. The primary research value lies in their role in developing high-performance materials, where the urea linkages contribute to thermal stability and robust mechanical properties through strong hydrogen bonding, while the urethane groups influence flexibility and processability . A prominent application being explored is in the formulation of advanced coatings and paints. Studies investigate their use in creating protective films with excellent integrity for metal surfaces, as well as in lacquers, varnishes, and adhesives . The compounds' ability to form extensive hydrogen-bonded networks is leveraged to enhance material cohesion and durability . Another key application is in the development of specialty recording materials. Urea-urethane compounds function as non-phenolic developers in high-performance thermo-sensitive paper, reacting with fluoran dyes to produce a stable, black colored image. This offers a potential alternative to conventional developers like bisphenol A (BPA) and can improve printed image speed and stability . The mechanism of action in thermal paper involves the urea moiety acting as a proton donor for the ring-opening reaction of the fluoran dye, which results in the formation of a black amorphous solid where the dye exists in its carboxylic acid form . Furthermore, the synthesis and properties of poly(urethane-urea) systems are a major area of academic and industrial research, particularly for reactive injection molding (RIM) and the creation of elastomers, foams, and hybrid organic-inorganic materials with tailored properties . These compounds are for research purposes only and are not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

321860-75-7

Molecular Formula

C42H36N6O8S

Molecular Weight

784.8 g/mol

IUPAC Name

phenyl N-[3-methyl-5-[[4-[4-[[3-methyl-5-(phenoxycarbonylamino)phenyl]carbamoylamino]phenyl]sulfonylphenyl]carbamoylamino]phenyl]carbamate

InChI

InChI=1S/C42H36N6O8S/c1-27-21-31(25-33(23-27)47-41(51)55-35-9-5-3-6-10-35)45-39(49)43-29-13-17-37(18-14-29)57(53,54)38-19-15-30(16-20-38)44-40(50)46-32-22-28(2)24-34(26-32)48-42(52)56-36-11-7-4-8-12-36/h3-26H,1-2H3,(H,47,51)(H,48,52)(H2,43,45,49)(H2,44,46,50)

InChI Key

LOVRRBZAGZSLOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C)NC(=O)OC6=CC=CC=C6

Synonyms

Phenol, reaction products with 4,4’-sulfonylbis[benzenamine] and 2,4-TDI;  PF 201 and Isomers

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering of Urea Urethane Compounds

Conventional Polyaddition Routes for Urea-Urethane Polymerization

The foundational chemistry for producing poly(urea-urethane)s involves the reaction of isocyanates with compounds containing active hydrogen atoms, primarily alcohols and amines. qucosa.de The isocyanate group (-NCO) readily reacts with the hydroxyl groups (-OH) of a polyol to form urethane (B1682113) linkages, and with the amine groups (-NH2) of a diamine to create urea (B33335) linkages. qucosa.deresearchgate.net In hybrid systems, the polymerization involves a reaction between an isocyanate, a polyol, and an amine, resulting in a copolymer with both types of linkages. qucosa.de

The synthesis of poly(urea-urethane) is characterized by the step-growth polymerization of three primary components: a diisocyanate, a macrodiol (polyol), and a diamine chain extender. The macrodiol forms the flexible, low glass transition temperature (Tg) soft segments (SS), while the diisocyanate and the diamine chain extender react to form the rigid, high Tg hard segments (HS). nih.gov

The fundamental reactions are:

Urethane Formation: R-NCO + R'-OH → R-NH-CO-O-R'

Urea Formation: R-NCO + R'-NH2 → R-NH-CO-NH-R'

A critical aspect of these systems is the significant difference in reactivity between hydroxyl and amine groups toward isocyanates. The amine-isocyanate reaction is typically much faster and often proceeds without the need for a catalyst, whereas the polyol-isocyanate reaction usually requires a catalyst (e.g., organometallic compounds or tertiary amines) to achieve a practical reaction rate. nih.gov This reactivity difference is a key consideration in controlling the polymer structure, particularly when choosing between synthetic methodologies.

The method of synthesis profoundly impacts the final polymer architecture, particularly the distribution and organization of hard and soft segments. The two primary techniques used are the one-shot and the two-stage (or prepolymer) methods.

The one-shot method involves simultaneously mixing and reacting the diisocyanate, polyol, and chain extender. nih.govacs.org While simpler from a processing standpoint, this approach can lead to a more random distribution of hard and soft segments due to the competing reaction kinetics. mdpi.comresearchgate.net The high reactivity of diamines compared to diols means that urea-rich chains may form preferentially in the early stages, potentially leading to compositional heterogeneity. nih.gov

The two-stage method , also known as the prepolymer method, offers more precise control over the polymer structure. nih.gov

Step 1 (Prepolymer Formation): The polyol is reacted with a stoichiometric excess of the diisocyanate. This forms an isocyanate-terminated prepolymer, which is essentially a macrodiol capped with isocyanate groups at both ends. nih.govgoogle.com

Step 2 (Chain Extension): The prepolymer is subsequently reacted with a chain extender, typically a short-chain diamine or diol. nih.govnih.gov This second step builds the high molecular weight polymer chains.

This two-stage approach is often preferred for poly(urea-urethane) synthesis because it mitigates the issues arising from the differential reactivity of amines and alcohols. It ensures a more ordered block copolymer structure, which enhances the phase separation between hard and soft segments, thereby optimizing mechanical properties. nih.gov

Table 1: Comparison of One-Shot and Two-Stage Polymerization Methods
FeatureOne-Shot MethodTwo-Stage (Prepolymer) Method
Process All reactants (diisocyanate, polyol, chain extender) are mixed simultaneously. nih.govA prepolymer is first formed from the diisocyanate and polyol, followed by reaction with a chain extender. nih.gov
Control over Structure Less control; leads to more random polymer chain organization and dispersed hard segments. mdpi.comresearchgate.netGreater control; produces a more regular, segmented block copolymer structure. nih.gov
Phase Separation Generally results in poorer phase mixing between hard and soft segments. mdpi.comPromotes better-defined microphase separation, enhancing mechanical properties. nih.gov
Complexity Simpler and faster processing.More complex, multi-step process.
Advantages Simplicity of process.Better control of molecular weight and polymer architecture; often results in superior mechanical properties. nih.gov
Disadvantages Potential for side reactions and compositional drift due to large reactivity differences between reactants. nih.govLonger reaction times and more complex processing requirements.

The molar ratio of isocyanate groups to hydroxyl groups (NCO:OH) is a critical parameter for controlling the synthesis, particularly in the prepolymer approach. To create an NCO-terminated prepolymer, a stoichiometric excess of isocyanate is required (NCO:OH ratio > 1). google.com

The NCO:OH ratio directly influences the hard segment content of the final polymer, which in turn dictates its properties. An increase in the NCO:OH ratio leads to a higher proportion of hard segments in the polymer backbone. electrochemsci.org This generally results in:

Increased Tensile Strength and Hardness: A higher hard segment content enhances the physical crosslinking within the material, making it stronger and more rigid. scribd.commgesjournals.comekb.eg

Improved Thermal Stability: The rigid, hydrogen-bonded hard segments increase the thermal stability of the polymer. electrochemsci.orgscribd.com

Decreased Elongation at Break: The increased rigidity and crosslinking restrict the mobility of the polymer chains, reducing their ability to stretch. mgesjournals.comekb.eg

Table 2: Effect of NCO:OH Molar Ratio on Poly(urea-urethane) Properties
NCO:OH RatioTensile Strength (MPa)Hardness (Shore A)Elongation at Break (%)Thermal Stability
Low (e.g., 1.6) LowerLowerHigherLower
Medium (e.g., 1.8) IntermediateIntermediateIntermediateIntermediate
High (e.g., 2.0) HigherHigherLowerHigher

Note: Data is illustrative of general trends reported in literature. scribd.commgesjournals.comekb.eg Absolute values depend on the specific chemical system.

Chain extenders are low-molecular-weight di-functional compounds (diamines or diols) that react with the isocyanate-terminated prepolymer to build the final high-molecular-weight polymer. mdpi.comresearchgate.net They are a crucial component of the hard segments, and their chemical structure significantly influences the morphology and properties of the resulting polymer by affecting hard segment packing, cohesion, and hydrogen bonding. mdpi.comacs.org

The choice between an aliphatic and an aromatic diamine as a chain extender allows for significant tuning of the polymer's final properties. This is due to differences in their molecular geometry, rigidity, and reactivity.

Aromatic Diamines: These chain extenders, such as 1,1'-biphenyl-4,4'-diamine, introduce rigid, planar structures into the hard segments. mdpi.comresearchgate.net This rigidity promotes strong intermolecular hydrogen bonding and efficient packing of the hard domains. The result is typically a polymer with enhanced thermal stability and superior mechanical properties, including higher tensile strength. mdpi.com However, aromatic diamines are highly reactive with isocyanates, leading to very short gel times, which can present processing challenges. researchgate.net

Aliphatic Diamines: These chain extenders, such as those based on m-xylylenediamine (MXDA), have more flexible, non-planar structures. mgc.co.jp This flexibility can hinder the ordered packing of hard segments, resulting in polymers that may be more transparent and have lower tensile strength compared to their aromatic counterparts. mgc.co.jp A key advantage of aliphatic diamines is their lower reactivity compared to aromatic ones, which allows for better processability and longer gel times. researchgate.net Combining aliphatic and aromatic structures is a common strategy to balance mechanical performance and processability. researchgate.netresearchgate.net

Table 3: Comparison of Aliphatic vs. Aromatic Diamine Chain Extenders
PropertyAliphatic Diamine (e.g., MXDA)Aromatic Diamine (e.g., MOCA)
Reactivity with Isocyanates Fast, but generally slower than aromatic diamines. researchgate.netExtremely rapid, leading to short gel times. researchgate.net
Hard Segment Structure More flexible, less ordered packing. mgc.co.jpRigid, planar, promotes highly ordered packing. mdpi.com
Hydrogen Bonding Effective, but less ordered than aromatic systems.Stronger and more ordered due to planar structure. researchgate.net
Resulting Polymer Tensile Strength Generally lower. mgc.co.jpGenerally higher. mdpi.com
Resulting Polymer Thermal Resistance Moderate.High. mdpi.com
Processability Better due to longer gel times. researchgate.netMore challenging due to rapid curing. researchgate.net

Chain Extenders and Their Impact on Macromolecular Structure

Deactivated Diamines and Silylation Protocols

The incorporation of deactivated diamines into poly(urethane-urea) (PUU) chains is a synthetic challenge due to their low reactivity towards isocyanates. However, these diamines can impart desirable properties, such as biocompatibility, to the final polymer. A significant advancement in this area is the use of silylation protocols to enhance the reactivity of these monomers. nih.govnih.gov

Research has demonstrated that an in-situ activation with chloro-(trimethyl)silane (Cl-TMS) during the polymerization process can effectively trigger the reactivity of deactivated diamines. nih.gov This protocol has been successfully applied to the synthesis of high-performance PUUs. The silylation of the diamine proceeds homogeneously, and the resulting in-situ silylated diamine readily reacts with diisocyanates to yield high molecular weight polymers. nih.gov

The effectiveness of this silylation protocol is evident when comparing the properties of PUUs synthesized under standard conditions versus those prepared with the activation step. For instance, the molecular weights and mechanical properties of the silylated PUUs show a considerable increase. nih.govnih.gov This highlights the critical role of achieving high molecular weight in obtaining desirable mechanical performance in these polymers. The versatility of this approach allows for its use with diisocyanates of varying reactivity. nih.gov

Table 1: Comparison of Mechanical Properties of Poly(urethane-urea)s with and without Silylation Protocol

Polymer Composition Synthesis Protocol Tensile Strength (MPa) Elongation at Break (%)
PCL2054-PABA-HDI Standard 15.2 450
PCL2054-PABA-HDI Silylation 25.8 600
PCL2054-p-DDS-IPDI Standard 18.5 380
PCL2054-p-DDS-IPDI Silylation 30.1 520

Data is illustrative and based on findings that silylation improves mechanical properties. nih.gov

Catalytic Approaches in Urea-Urethane Synthesis

Catalysis plays a pivotal role in the synthesis of urea-urethane compounds, influencing reaction rates, selectivity, and the final properties of the polymer. Various catalytic systems have been developed and studied to optimize the formation of urethane and urea linkages.

Amine catalysts, particularly tertiary amines, are widely used in polyurethane and polyurea synthesis. enuochem.comekb.eg They effectively catalyze the reaction between isocyanates and alcohols (gelling reaction) and the reaction between isocyanates and water (blowing reaction). mingxuchem.com

The catalytic activity of tertiary amines is primarily dependent on their basicity and steric hindrance. gvchem.com Higher basicity generally leads to higher catalytic activity, as it enhances the amine's ability to activate reactants. gvchem.com Two primary mechanisms have been proposed for tertiary amine catalysis of the urethane formation:

Nucleophilic Catalysis: This mechanism, proposed by Baker, involves the formation of a complex between the tertiary amine and the isocyanate, which is then attacked by the alcohol. ekb.eg

General Base Catalysis: Farka proposed a mechanism where the amine interacts with a proton source, such as an alcohol, to form a complex that subsequently reacts with the isocyanate. ekb.eg This involves a proton transfer between the reactants and the catalyst. rsc.org

Computational studies have supported a multi-step mechanism involving proton transfer, where the catalyst first forms a complex with the alcohol, followed by the addition of the isocyanate to form a trimolecular complex. mdpi.commdpi.com A proton transfer then occurs from the alcohol to the amine, facilitating the nucleophilic attack of the alkoxide on the isocyanate. mdpi.com

Secondary amines can also play a role in reactions involving urethane linkages. In the context of non-isocyanate routes, the reaction of cyclic carbonates with amines can be catalyzed by a second amine molecule, which facilitates proton transfer. researchgate.net In depolymerization studies, secondary amines have shown selectivity in cleaving the C-O bond of the urethane group, which provides insight into the reactivity and stability of these linkages in the presence of different amine types. acs.org

Organometallic compounds are another major class of catalysts used in urea-urethane synthesis, known for their high efficiency. adhesivesmag.comreaxis.com

Tin-based catalysts , such as dibutyltin dilaurate (DBTDL), are highly effective for the isocyanate-polyol reaction. adhesivesmag.comgoogle.com However, due to toxicity concerns, there is a significant drive to find alternatives. rsc.org The mechanism of tin catalysis is generally believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The tin compound acts as a Lewis acid, activating the isocyanate group towards nucleophilic attack by the alcohol.

Ruthenium pincer catalysts are emerging as a promising alternative for the synthesis of ureas and polyureas from safer feedstocks, avoiding the use of toxic isocyanates and phosgene (B1210022) gas. These catalysts can facilitate the self-coupling of formamides and diformamides to produce ureas and polyureas, respectively. They can also be used for the synthesis of poly(urea-urethane)s through the coupling of diformamides and diols. This approach involves the decarbonylation and dehydrogenation of formamides. researchgate.net

The selection of a catalyst is a critical step in controlling the synthesis of urea-urethane compounds. The choice of catalyst influences the reaction kinetics, which in turn affects the processing characteristics and final properties of the material. researchgate.net

Catalysts can be chosen to selectively promote either the gelling (urethane formation) or blowing (urea formation from water reaction) reaction. For instance, amine catalysts are generally more effective for the blowing reaction, while organometallic catalysts like those based on tin show high selectivity for the gelling reaction. ekb.eg This allows for precise control over the foam structure in polyurethane foam production.

The concentration and type of catalyst directly impact the reaction rate. Kinetic studies have shown that the catalyzed reactions of isocyanates with alcohols or water often follow second-order kinetics in the initial stages. researchgate.net The activation energy of these reactions can be significantly lowered by the presence of a catalyst, thereby increasing the reaction rate. mdpi.com The interplay between different catalysts, known as synergistic catalysis, can also be exploited to fine-tune the reaction profile. For example, a combination of a tertiary amine and an organometallic catalyst can provide a balanced gelling and blowing reaction in foam synthesis. gvchem.com

Table 2: Influence of Catalyst Type on Urethane and Urea Formation Reactions

Catalyst Type Primary Reaction Catalyzed Key Characteristics
Tertiary Amines Isocyanate-Water (Blowing) Strong influence on foam formation, activity depends on basicity and steric factors.
Organotin Compounds Isocyanate-Alcohol (Gelling) High efficiency and selectivity for urethane linkage formation.
Ruthenium Pincer Catalysts Decarbonylation/Dehydrogenation Enables non-isocyanate routes from formamides and diols.

This table provides a generalized overview of catalyst selectivity.

Emerging and Sustainable Synthetic Pathways

Growing environmental and health concerns associated with traditional polyurethane synthesis, which relies on toxic isocyanates, have spurred the development of more sustainable synthetic routes. european-coatings.com

Non-isocyanate polyurethane (NIPU) synthesis offers a safer and more environmentally friendly alternative to conventional methods. researchgate.net Several non-isocyanate pathways for the formation of urethane and urea linkages have been explored:

Cyclic Carbonate Route: This is one of the most common non-isocyanate methods, involving the reaction of cyclic carbonates with amines to form polyhydroxyurethanes (PHUs). researchgate.net This route avoids the use of phosgene and isocyanates. However, the reaction often requires elevated temperatures and catalysts to achieve high molecular weights. scribd.comscispace.com The aminolysis of cyclic carbonates can proceed through a mechanism where a second amine molecule acts as a catalyst for proton transfer. researchgate.net

Transurethanization: This method involves the reaction of a carbamate with an alcohol to form a new urethane linkage and an alcohol. This approach has been utilized to synthesize poly(ether urethane)s from dimethyl carbonate, diols, and a polyether in an environmentally friendly process. nih.gov Urea groups can sometimes be formed as a side reaction during this process. nih.gov

AB-type Self-Polycondensation: This approach involves the synthesis of monomers containing both a reactive amine or alcohol group and a carbamate group. These AB-type monomers can then undergo self-polycondensation to form polyurethanes or polyureas without the need for isocyanates. epa.gov

These emerging pathways represent a significant step towards the development of more sustainable urea-urethane materials, addressing the key toxicological and environmental drawbacks of traditional isocyanate-based chemistry.

Decarbonylation and Dehydrogenation Approaches (e.g., from Formamides)

The synthesis of urea and polyurethane derivatives has traditionally relied on hazardous materials like phosgene and isocyanates. rsc.orgresearchgate.net In a significant shift towards safer chemical practices, novel methods are being developed that utilize formamides as starting materials through decarbonylation and dehydrogenation reactions. rsc.orgresearchgate.net One such innovative approach employs a ruthenium pincer catalyst for the synthesis of urea derivatives, polyureas, and poly(urea-urethanes). rsc.org This methodology involves the self-coupling of formamides or diformamides, and the coupling of diformamides with diols, all of which proceed with the elimination of carbon monoxide (CO) and hydrogen (H₂) gas. rsc.org

Mechanistic studies suggest that these transformations are catalyzed by organometallic complexes. For instance, the dehydrogenative coupling of formamides and amines to produce urea derivatives can be catalyzed by manganese complexes. acs.org The reaction is thought to proceed via a formamide intermediate. acs.org Research has shown that the presence of an N-H proton on the formamide is crucial for the reaction to proceed towards urea formation. acs.org In the absence of this proton, as with N-methylformanilide, the reaction pathway is altered. researchgate.net

The efficiency of these reactions can be influenced by the specific formamide substrate used. For example, in the synthesis of urea derivatives from various formamides, the use of N-octylformamide resulted in a moderate yield of the corresponding dioctylurea. researchgate.net Aromatic formamides have been observed to be more susceptible to decarbonylation, leading to the formation of byproducts like aniline in the case of formanilide. researchgate.net These catalytic systems represent a significant advancement in producing urea-urethane compounds by avoiding toxic feedstocks.

Table 1: Catalytic Approaches for Urea-Urethane Synthesis from Formamides

Catalyst Type Reactants Products Byproducts Reference
Ruthenium Pincer Catalyst Formamides/Diformamides, Diols Urea derivatives, Polyureas, Poly(urea-urethanes) CO, H₂ rsc.org
Manganese Pincer Catalyst Formamides, Amines, Methanol Urea derivatives H₂ acs.org

Green Chemistry Principles in Urea-Urethane Synthesis

The application of green chemistry principles to the synthesis of polyurethanes and their urea-urethane derivatives is a major focus of current research, aiming to mitigate the environmental and health risks associated with conventional methods. acs.orgmdpi.comencyclopedia.pub A primary goal is the replacement of toxic feedstocks, such as isocyanates and the phosgene used to produce them. acs.orgresearchgate.net This has led to the development of non-isocyanate polyurethanes (NIPUs), which offer a more environmentally benign synthetic pathway. acs.orgmdpi.com

One of the key strategies in green polyurethane synthesis is the use of renewable resources as raw materials, aligning with the principle of using renewable feedstocks. mdpi.comencyclopedia.pub This includes utilizing compounds derived from natural sources like vegetable oils, polysaccharides, and other agro-waste products to replace petroleum-based polyols. mdpi.comencyclopedia.pubresearchgate.net For instance, environmentally friendly non-isocyanate polyurethanes have been synthesized by the polyaddition of a cyclic carbonate with a diamine derivative of dimerized fatty acids in a solvent-free process. mdpi.com

Other green chemistry principles being actively implemented include maximizing atom economy, increasing energy efficiency, and preventing waste. mdpi.comencyclopedia.pub The synthesis of polyurethanes via the addition of isocyanate and hydroxyl groups is inherently advantageous in terms of atom economy as it does not produce by-products. encyclopedia.pub Furthermore, the development of waterborne poly(urethane-urea) (WPU) systems reduces the reliance on volatile organic solvents, addressing the principle of using safer solvents and auxiliaries. nih.gov The synthesis of "green urea" itself is also being explored through processes that utilize green hydrogen and captured carbon dioxide, further contributing to a low-carbon economy. ureaknowhow.com

Control of Polymer Architecture and Molecular Weight

The physical and mechanical properties of poly(urea-urethane) materials are intrinsically linked to their polymer architecture and molecular weight. nih.govqucosa.de Precise control over these parameters during synthesis is therefore critical for tailoring the final material to specific applications. Various synthetic strategies have been developed to manipulate the polymer structure, including the creation of hyperbranched architectures, the formation of block copolymers, and the fine-tuning of molecular weight distribution. nih.govqucosa.deresearchgate.net

Hyperbranched Urea-Urethanes Synthesis

Hyperbranched polymers, characterized by their highly branched, three-dimensional structures and numerous terminal functional groups, offer unique properties such as low viscosity and good solubility. acs.orgsci-hub.se Hyperbranched poly(urea-urethane)s can be synthesized through one-step polycondensation reactions, making them more accessible for large-scale production compared to structurally perfect dendrimers. acs.org

A common approach involves the reaction of A₂-type monomers (diisocyanates) with CBₙ-type monomers (containing one amino group and multiple hydroxyl groups). acs.org The significant difference in reactivity between the isocyanate group (A) with the amino group (C) versus the hydroxyl group (B) leads to the initial formation of ABₙ-type intermediates, which then self-condense to form the hyperbranched structure. acs.org Another method is the A₂ + B₃ approach, which also provides a pathway to tailor polymer properties under technical conditions. qucosa.de The synthesis of a hyperbranched poly(urethane-urea) finishing agent with amino groups has been demonstrated by grafting a linear polyurethane prepolymer onto an amino-terminated hyperbranched polymer. sci-hub.se

The degree of branching (DB) is a key parameter for these polymers, and values higher than 40% have been reported for hyperbranched poly(urea-urethane)s synthesized from A₂ and CB₂ monomers. acs.org Reaction conditions, such as temperature and monomer concentration, must be carefully controlled to prevent gelation, which can occur if the concentration is too high or the feed ratio of functional groups is not optimized. qucosa.de

Table 2: Synthetic Approaches for Hyperbranched Poly(urea-urethane)s

Monomer Types Description Key Feature Reference
A₂ + CBₙ Polycondensation of diisocyanates (A₂) with monomers containing one amino and multiple hydroxyl groups (CBₙ). Differential reactivity leads to hyperbranched structure. Commercially available monomers. acs.org
A₂ + B₃ Polycondensation of difunctional (A₂) and trifunctional (B₃) monomers. Allows for tailoring of polymer properties. qucosa.de
Grafting Method Grafting linear polyurethane prepolymers onto an amino-terminated hyperbranched polymer core. Creates a finishing agent with specific terminal groups (e.g., amino groups). sci-hub.se

Block Copolymerization Strategies (e.g., Urethane-block-Urea)

Poly(urethane-urea)s are frequently synthesized as segmented block copolymers, which consist of alternating soft and hard segments. nih.gov This architecture gives rise to microphase separation, leading to unique elastomeric properties. nih.gov The soft segments are typically derived from flexible macrodiols (like polyesters or polyethers), while the hard segments are formed from the reaction of a diisocyanate with a short-chain diamine or diol chain extender. nih.gov

The synthesis is often carried out in a two-step prepolymer process. nih.gov In the first step, a macrodiol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. nih.gov In the second step, a chain extender, typically a diamine, is added to react with the remaining isocyanate groups, forming the urea linkages and extending the polymer chain. nih.gov The use of diamine chain extenders leads to the formation of strong hydrogen bonds within the hard segments due to the urea groups, which generally results in better phase separation and improved mechanical properties compared to polyurethanes extended with diols. nih.gov

Amphiphilic triblock copolymers can also be incorporated as soft segments to create waterborne poly(urethane-urea)s (WPUs). nih.govacs.org For example, a triblock copolymer like PCL–PEG–PCL can be used as the soft segment, with a diisocyanate and a diamine-containing molecule like lysine–dopamine acting as the hard segment and chain extender, respectively. acs.org The use of blocked isocyanates, where the isocyanate group is temporarily protected (e.g., with methyl ethyl ketone oxime), is another strategy to control the polymerization process, prevent premature gelation, and improve the processability and mechanical properties of the final elastomer. researchgate.net

Molecular Weight Distribution Control in Oligomer and Polymer Synthesis

Control over the molecular weight (Mₙ) and molecular weight distribution, or dispersity (Đ), is fundamental to achieving desired processing characteristics and final properties in poly(urea-urethane)s. qucosa.deresearchgate.net The molecular weight of these polymers can range from a few thousand to over one hundred thousand g/mol depending on the synthetic conditions. qucosa.de

The molecular weight in step-growth polymerizations is highly dependent on the stoichiometry of the reactants and the reaction conversion. researchgate.net For hyperbranched polymers, the molecular weight can be controlled by adjusting the monomer-to-initiator ratio. researchgate.net Slow, continuous addition of monomers to a core molecule can produce high molecular weight polymers with narrow polydispersity. researchgate.net The synthesis of waterborne poly(urethane-urea)s using amphiphilic triblock polyols has been shown to facilitate the chain-extension reaction, leading to the formation of polymers with higher molecular weights. nih.gov

Characterization of molecular weight and its distribution is commonly performed using techniques like Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). qucosa.denih.govresearchgate.net However, for complex architectures like hyperbranched polymers, non-ideal elution behavior in SEC can lead to inaccurate molar mass determination, necessitating the use of absolute methods like Multi-Angle Laser Light Scattering (MALLS). researchgate.net A novel approach to precisely control dispersity involves the physical blending of two polymers with the same chemical structure but different dispersities (one high, one low) in specific ratios. nih.gov This method allows for the creation of polymers with targeted intermediate dispersity values while maintaining a monomodal molecular weight distribution. nih.gov

Table 3: Methods for Molecular Weight Control in Poly(urea-urethane) Synthesis

Method Principle Effect on Molecular Weight/Distribution Reference
Stoichiometric Control Adjusting the molar ratio of reactants (e.g., isocyanate to hydroxyl/amine groups). Determines the final polymer chain length and molecular weight. researchgate.net
Monomer to Initiator Ratio Varying the ratio of monomer to a core/initiator molecule in hyperbranched synthesis. Controls the molecular weight of the resulting hyperbranched polymer. researchgate.net
Slow Monomer Addition Adding monomer slowly to the reaction mixture. Can lead to high molecular weight polymers with narrow polydispersity, especially for hyperbranched structures. researchgate.net
Polymer Blending Mixing two polymers of the same type with high and low dispersity. Allows for precise control over the final dispersity (Đ) of the blend. nih.gov
Use of Chain Extenders Adding short-chain diamines or diols to isocyanate-terminated prepolymers. Significantly increases the molecular weight from the oligomer stage. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the analysis of urea-urethane compounds, offering a non-destructive method to probe the molecular environment of specific functional groups. The frequencies of vibrational modes are highly sensitive to the local chemical environment, particularly to the strength and nature of hydrogen bonds, which are fundamental to the structure and properties of these materials.

The carbonyl (C=O) stretching vibration, typically observed in the 1600–1800 cm⁻¹ region of the infrared spectrum, serves as a sensitive probe for the state of hydrogen bonding within urea (B33335) and urethane (B1682113) linkages. Deconvolution of this region reveals multiple overlapping peaks that can be assigned to carbonyl groups in different environments. researchgate.net

Free Carbonyl Groups: Carbonyl groups that are not involved in hydrogen bonding absorb at higher wavenumbers. For urethanes, this peak is typically found around 1720–1730 cm⁻¹, while for urea, it is less commonly observed as urea carbonyls are strong hydrogen bond acceptors. researchgate.netspectroscopyonline.com

Hydrogen-Bonded Carbonyl Groups: When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond weakens, resulting in a shift of the stretching vibration to a lower wavenumber. The magnitude of this shift correlates with the strength of the hydrogen bond. nih.gov These bonded carbonyl peaks for both urethane and urea groups are found in the range of 1630 cm⁻¹ to 1700 cm⁻¹. acs.org

The distinct absorption frequencies for urea and urethane carbonyls allow for their differentiation and quantification within a mixed urea-urethane system. For instance, characteristic peaks for urethane have been identified at 1727 cm⁻¹ and for urea at 1647 cm⁻¹.

Interactive Data Table: FTIR Carbonyl Stretching Frequencies
Functional GroupHydrogen Bonding StateTypical Wavenumber (cm⁻¹)Reference
Urethane C=ONon-hydrogen bonded ("Free")1720 - 1730 researchgate.netspectroscopyonline.com
Urethane C=OWeakly hydrogen-bonded~1700 nih.gov
Urethane C=OStrongly hydrogen-bonded~1680 nih.gov
Urea C=OHydrogen-bonded1630 - 1640 acs.orgresearchgate.net

The hydrogen bonds in urea-urethane compounds can be categorized as either "disordered" or "ordered," reflecting the regularity of the molecular arrangement.

Disordered Hydrogen Bonds: These are formed when the N-H groups of urethane or urea bond to ether or ester oxygens in the soft segments, or when they form weak, irregular bonds with carbonyl groups. These interactions are characterized by a smaller shift in the carbonyl stretching frequency. In polyurethanes, a band around 1710 cm⁻¹ can indicate the presence of weak hydrogen bonds. researchgate.net

Ordered Hydrogen Bonds: These occur when urea or urethane groups self-associate to form well-defined, strong hydrogen-bonded arrays, often leading to the formation of hard segment domains. sci-hub.st These highly ordered structures give rise to carbonyl absorption bands at significantly lower wavenumbers. For instance, ordered urea C=O stretching is observed around 1630 cm⁻¹. acs.org The formation of these ordered structures can be monitored over time by observing the increase in intensity of the low-frequency carbonyl peaks as the material anneals. sci-hub.st

The N-H stretching region (typically 3200–3500 cm⁻¹) also provides crucial information. A broad band around 3320-3340 cm⁻¹ is characteristic of hydrogen-bonded N-H groups, while a smaller shoulder or peak at higher frequencies (~3440 cm⁻¹) indicates the presence of free N-H groups. osti.gov The dissociation of hydrogen bonds with increasing temperature can be observed as a decrease in the intensity of the bonded N-H peak and a corresponding increase in the free N-H peak. osti.gov

The quantitative analysis of FTIR spectra allows for a direct correlation between spectroscopic data and the degree of phase separation and supramolecular organization. The extent of hydrogen bonding is a key parameter that influences the morphology and final properties of polyurethanes. researchgate.net

By deconvoluting the carbonyl and N-H stretching regions, the fraction of hydrogen-bonded groups can be calculated. This information provides an estimate of the microphase separation in thermoplastic polyurethanes. nih.gov For example, the formation of ordered hydrogen-bonded domains, detected spectroscopically, is a hallmark of well-defined microphase separation. sci-hub.st The kinetics of this self-organization process can be followed by monitoring the relative intensities of free and hydrogen-bonded carbonyl peaks over time. researchgate.net Raman spectroscopy can also be employed to monitor polymerization and crosslinking processes, confirming the formation of urea bonds and providing insights into the molecular structure. uu.nl The combination of these vibrational spectroscopy techniques provides a comprehensive picture of the hierarchical structure of urea-urethane compounds, from the molecular level of individual hydrogen bonds to the nanoscale organization of hard and soft domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed characterization of urea-urethane compounds, providing unambiguous information about chemical structure, connectivity, and molecular-level dynamics that is often inaccessible by other methods.

Solution-state ¹H and ¹³C NMR spectroscopy is routinely used to confirm the chemical structure of synthesized urea-urethane polymers and their precursors. By dissolving the polymer in a suitable deuterated solvent, high-resolution spectra can be obtained, allowing for precise peak assignment.

In ¹H NMR spectra, protons associated with the urea and urethane linkages give distinct resonance signals. For example, the N-H protons of amide and urethane groups can appear as separate signals, with their intensity ratios providing information about the polymer composition. researchgate.net Characteristic chemical shifts of methylene (B1212753) groups adjacent to the amide and urethane functionalities can also be identified. researchgate.net

¹³C NMR provides complementary information, with the carbonyl carbons of the urea and urethane groups resonating at distinct chemical shifts. Typically, the urea carbonyl carbon appears at a slightly higher chemical shift (e.g., ~158 ppm) compared to the urethane carbonyl carbon (e.g., ~154-156 ppm). cnrs.fr This difference allows for the clear identification and quantification of each type of linkage within the polymer backbone.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts
Functional GroupCarbon AtomTypical Chemical Shift (ppm)Reference
UrethaneCarbonyl (C=O)154 - 156 cnrs.fr
UreaCarbonyl (C=O)~158
Urea (in aromatic ring environment)Nitrogen (¹⁵N)104 - 106 polymersynergies.net
Urethane (in wood composite)Nitrogen (¹⁵N)~102 cnrs.fr

While solution-state NMR is excellent for chemical structure verification, solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics of urea-urethane compounds in their solid, functional state. These materials often exhibit microphase separation, where hard (urea-urethane rich) and soft (polyol rich) segments segregate into distinct domains. cityu.edu.hk ssNMR can probe the mobility of these different domains and provide insights into the extent of phase mixing.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signals of less abundant nuclei like ¹³C and to differentiate between rigid and mobile segments. acs.org The efficiency of cross-polarization is dependent on the mobility of the polymer chains; thus, carbons in the more rigid hard domains will show different cross-polarization dynamics compared to those in the more mobile soft domains.

Furthermore, the measurement of nuclear magnetic relaxation times, such as the spin-lattice relaxation time in the laboratory frame (T₁) and the rotating frame (T₁ρ), provides quantitative information on molecular dynamics over a range of frequencies. mdpi.com

T₁ Relaxation: Sensitive to fast molecular motions (MHz frequency range).

T₁ρ Relaxation: Probes slower molecular motions (kHz frequency range).

By measuring these relaxation times for different carbons in the urea-urethane structure, it is possible to distinguish between hard segments, soft segments, and interfacial regions. For instance, the soft-segment carbons typically exhibit longer T₁ρ(H) values (e.g., on the order of 20 ms) compared to the hard-segment carbons (e.g., 4-9 ms), reflecting their higher mobility. These differences in relaxation behavior confirm the presence of phase-separated structures and can be used to estimate domain sizes and the degree of phase separation. acs.orgmdpi.com Two-dimensional ssNMR techniques, such as ¹³C-¹H Heteronuclear Correlation (HETCOR), can further resolve signals and provide clearer assignments, especially in complex systems where urethane and urea signals may overlap. polymersynergies.net

Mass Spectrometry (MS) for Oligomer and Polymer Composition

Mass spectrometry (MS) is a powerful analytical tool for the identification and characterization of synthetic polymers, including urea-urethane compounds. nih.gov It provides detailed information on the chemical structure, composition, and integrity of these complex materials by analyzing ionized molecules based on their mass-to-charge (m/z) ratio. nih.gov MS techniques are crucial for characterizing not only the final polymer but also its precursors, such as diisocyanates and polyols, and for identifying oligomeric species. nih.govresearchgate.net

Hyphenated techniques, which couple MS with chromatographic separation methods, are particularly effective. researchgate.net For instance, liquid chromatography-mass spectrometry (LC-MS) can separate degradation intermediates before they are identified by the mass spectrometer, providing a comprehensive analysis of polymer breakdown. monash.edu

To analyze large and thermally fragile polymer molecules without causing their decomposition, "soft" ionization techniques are essential. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most frequently used soft ionization methods for polymer characterization. nih.govresearchgate.net

Electrospray Ionization (ESI) is considered a very gentle ionization technique. nih.gov In ESI, a sample solution is sprayed through a charged capillary, forming fine, charged droplets. wisc.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules. wisc.educreative-proteomics.com A key feature of ESI is its ability to produce multiply charged ions, which brings high-mass molecules into a mass-to-charge range that is easily detectable by common mass analyzers. wisc.educreative-proteomics.com This makes ESI highly suitable for determining the molecular weights of polymers and for coupling with liquid chromatography (LC-MS). wisc.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves mixing the analyte with a large excess of a matrix compound (typically a weak organic acid) that absorbs laser energy. wisc.edu The mixture is irradiated with a laser pulse, causing the matrix to vaporize and carry the intact analyte molecules into the gas phase as ions. wisc.edu MALDI typically generates singly charged species, which simplifies the resulting mass spectrum by avoiding the complexity of overlapping charge states. nih.gov It is highly sensitive, relatively tolerant of salts and contaminants, and can be used to analyze polymers with very high molecular weights, up to several hundred kDa. nih.govwisc.edu Time-of-Flight (TOF) mass analyzers are commonly paired with MALDI, as they are theoretically unlimited in their mass range. wisc.edu

A comparative study on methylene dianiline (MDA) species, precursors to polyurethanes, found that ESI produced only [M+H]⁺ ions, whereas MALDI generated three distinct precursor ions: [M+H]⁺, [M]⁺, and [M-H]⁺, each with a unique fragmentation pathway. nih.gov

Mass spectrometry is a critical tool for identifying the intermediates, degradation products, and by-products that form during the breakdown of urea-urethane polymers. Understanding these degradation pathways is essential for assessing the biocompatibility and environmental impact of these materials. nih.govmonash.edu

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly effective for this purpose. The chromatographic step separates the complex mixture of degradation products before they enter the mass spectrometer for identification. monash.edu For example, an investigation into a biodegradable poly(ester-urethane-urea) subjected to degradation in aqueous and soil media utilized LC-MS to identify the resulting products. monash.edu The analysis revealed the formation of monomers and short oligomers containing amino, alcohol, and carboxylic acid groups. monash.edu

Tandem mass spectrometry (MS/MS) provides even greater structural detail by selecting a specific ion and fragmenting it to analyze its constituent parts. This technique has been used to characterize the degradation pathway of toluenediamine (TDA) originating from TDI-derived poly(ester-urea-urethane)s. nih.gov The fragmentation patterns generated by MS/MS experiments allow for the precise structural elucidation of the breakdown products. nih.gov

Degradation Product/By-productParent Polymer SystemAnalytical MethodFinding
6-hydroxy hexanoic acid and its oligomersSprayable, biodegradable poly(ester-urethane-urea)LC-MSIdentified as prominent products during abiotic aqueous degradation. monash.edu
Monomers and short oligomers with amino, alcohol, and carboxylic acid moietiesSprayable, biodegradable poly(ester-urethane-urea)LC-MSFormed during degradation in both aqueous and soil media. monash.edu
Toluenediamine (TDA)TDI-derived poly(ester-urea-urethane)sHPLC-MS/MSDegradation pathway and product structures were characterized. nih.gov
Primary amine, carbon dioxide, terminal alkeneGeneral PolyurethaneTGA-GC/MSIdentified as products of an irreversible degradation mechanism. osti.gov

Chromatographic Techniques for Molecular Weight Distribution and Composition

Chromatographic techniques are indispensable for characterizing urea-urethane polymers, primarily by separating polymer chains based on their physical or chemical properties. This separation allows for the determination of critical parameters such as molecular weight distribution and the identification of oligomeric species.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used liquid chromatography technique for determining the molecular weight distribution of polymers. ufl.eduwikipedia.org The method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org

The process involves passing a polymer solution through a column packed with porous gel beads. ufl.edu Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. ufl.edu Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu By calibrating the column with polymer standards of known molecular weight, the retention time of the sample can be used to determine its molecular weight distribution. wikipedia.org

GPC analysis provides several key molecular weight averages:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Peak molecular weight (MP)

Z-average molecular weight (Mz)

From these values, the polydispersity index (Đ) , also known as dispersity (Mw/Mn), can be calculated. This index provides a measure of the breadth of the molecular weight distribution in the polymer sample. wikipedia.org GPC has been successfully applied to analyze the molecular weight distribution of various polyurethane and poly(urethane-urea) samples. regulations.govacs.org

ParameterDescriptionSample Value for a Waterborne Polyurethane Dispersion
Mn ( g/mol ) Number-average molecular weight34,200
Mw ( g/mol ) Weight-average molecular weight145,800
MP ( g/mol ) Peak molecular weight (most common molar mass)56,000
Mz ( g/mol ) Z-average molecular weight (sensitive to high-mass species)589,500
Polydispersity (Mw/Mn) A measure of the breadth of the molecular weight distribution4.26

Data sourced from a GPC analysis report for a polyurethane sample. regulations.gov

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. It serves as a versatile and "greener" alternative to traditional high-performance liquid chromatography (HPLC) for separating complex mixtures. nih.gov SFC is particularly well-suited for the analysis and separation of low molecular weight polymers and oligomeric species.

The technique combines some of the best features of gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for high separation efficiency and fast analysis times. Advancements in instrumentation, including the coupling of SFC with mass spectrometry (SFC-MS), have expanded its application to the characterization of a wide range of chemical compounds. nih.gov For urea-urethane systems, SFC can be applied to separate oligomers and analyze complex mixtures that may be challenging for conventional GPC or LC methods, offering a powerful tool for detailed compositional analysis.

High Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique utilized for the separation, identification, and quantification of degradation products of urea-urethane compounds. The degradation of these polymers, whether through thermal, hydrolytic, or enzymatic pathways, results in a mixture of smaller molecules whose characterization is crucial for understanding the degradation mechanism and the environmental fate of these materials.

In the analysis of polyester-based polyurethane ureas, HPLC has been effectively employed to detect and quantify monomeric degradation products. For instance, after microbial degradation, adipic acid (AA) and 1,4-butanediol (BDO) have been identified in the culture supernatant. acs.org The concentration of these products can be monitored over time to assess the rate of degradation. One study reported that after 72 hours of incubation with microbial consortia, the concentration of adipic acid reached up to 436.5 mg/L, indicating significant polymer breakdown. acs.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is an even more powerful tool for identifying a broader range of degradation intermediates. researchgate.net In studies of a sprayable, biodegradable poly(ester-urethane-urea), LC-MS analysis of the degradation media revealed the formation of monomers and short oligomers containing amino, alcohol, and carboxylic acid functionalities. researchgate.net A prominent degradation product identified during abiotic degradation was 6-hydroxy hexanoic acid and its oligomers. researchgate.net

The thermal degradation of polyurethane ureas often leads to the cleavage of urethane and urea linkages, resulting in the formation of isocyanates and amines. researchgate.net HPLC methods have been developed to analyze these volatile and reactive compounds, often involving a derivatization step to create stable derivatives suitable for chromatographic separation. For example, isocyanates can be derivatized with di-n-butylamine (DBA) to form stable urea derivatives, which can then be quantified by LC-MS. researchgate.netnih.gov Similarly, amines formed during degradation can be derivatized with ethyl chloroformate to produce carbamate esters for analysis. researchgate.net These methods have been used to identify and quantify various isocyanates, aminoisocyanates, and amines in air samples collected during the thermal degradation of polyurethane. researchgate.net

Quantitative analysis of residual monomers and degradation products in commercial polyurethane products has also been performed using HPLC-tandem mass spectrometry (LC-MS/MS). In a study of polyurethane foam samples, 2,4- and 2,6-toluenediisocyanate were detected in the range of 0.02–0.92 mg/kg, while their corresponding degradation products, 2,4- and 2,6-toluenediamine, were found in significantly higher concentrations, ranging from 9.5–59 mg/kg. nih.gov

The table below summarizes typical degradation products of urea-urethane compounds identified by HPLC and LC-MS.

Degradation PathwayUrea-Urethane TypeDegradation Products Identified by HPLC/LC-MSReference
Microbial DegradationPolyester-based Polyurethane UreaAdipic acid, 1,4-butanediol acs.org
Abiotic Aqueous DegradationPoly(ester-urethane-urea)6-hydroxy hexanoic acid and its oligomers, monomers with amino, alcohol, and carboxylic acid groups researchgate.net
Thermal DegradationPolyurethaneIsocyanates, Aminoisocyanates, Amines researchgate.net
Residual Monomers/DegradationPolyurethane Foam2,4-Toluenediisocyanate, 2,6-Toluenediisocyanate, 2,4-Toluenediamine, 2,6-Toluenediamine nih.gov

Microscopy Techniques for Morphological Analysis

Microscopy techniques are indispensable for visualizing the surface and bulk morphology of urea-urethane compounds. The microphase-separated nature of these materials, consisting of hard and soft domains, dictates their physical and mechanical properties, and various microscopy methods provide insights into this complex architecture at different scales.

Atomic Force Microscopy (AFM) for Surface and Microdomain Structure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a material's surface topography and properties at the nanoscale. It is particularly well-suited for studying the microdomain structure of urea-urethane copolymers. In tapping mode AFM, phase imaging can differentiate between the hard and soft segments due to their different mechanical properties, with the harder domains typically appearing as brighter regions in the phase image.

AFM studies have revealed that the hard domains in poly(urethane urea)s (PUUs) can form distinct morphologies, such as randomly oriented cylinders and spherical domains, with lateral dimensions on the order of 5–10 nm. myscope.training The morphology of these domains can be influenced by the hard segment content of the copolymer. myscope.training

The surface of urea-urethane compounds is dynamic and can undergo rearrangement, especially in aqueous environments. acs.org AFM has been used to visualize these changes in situ. Upon hydration, topographic images have shown the formation of nanometer-sized raised features on the surface, with lateral dimensions of 50–70 nm and heights of 10–15 nm. acs.org Phase imaging under aqueous conditions has shown that the surface becomes enriched with hard domains, suggesting a reorientation of the polymer chains to minimize interfacial energy with the aqueous phase. researchgate.net This rearrangement is not always reversible upon dehydration. acs.org

AFM can also be used in a force spectroscopy mode to probe the nanomechanical properties of the different domains. By measuring the adhesion force between an AFM tip and the surface, it has been shown that the polar hard domains exhibit lower adhesion forces for proteins like bovine serum albumin compared to the more apolar soft domains. researchgate.net This has important implications for the biocompatibility of these materials.

The table below summarizes key findings from AFM studies on urea-urethane compounds.

Urea-Urethane SystemAFM TechniqueKey FindingsDomain DimensionsReference
Poly(urethane urea) block co-polymersTapping mode with phase imagingFormation of nanometer-sized raised features upon hydration.50-70 nm lateral, 10-15 nm height acs.org
Hydrated poly(urethane urea)In situ AFM phase imaging and force spectroscopyRearrangement and enrichment of hard domains at the surface upon hydration; lower protein adhesion on hard domains.Not specified researchgate.net
Poly(urethane urea) multiblock copolymersTapping mode AFMHard domains exist as randomly oriented cylinders and spherical domains.5-10 nm lateral dimensions myscope.training

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanocomposites

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography of materials at the micro- and nanoscale. In the context of urea-urethane compounds, SEM provides valuable information about the morphology of fibers, foams, and the dispersion of fillers in nanocomposites.

SEM has been instrumental in visualizing the diverse surface morphologies of polyurethane-urea fibers. Depending on the solvent treatment and drying process, the fiber surface can exhibit features such as undulating ridges, perforations, or scale-like formations. researchgate.net This control over surface texture is important for applications where interactions with other surfaces, such as skin, are critical. researchgate.net

For porous urea-urethane structures like foams, SEM is used to characterize the cellular morphology. It allows for the examination of cell size, shape, and interconnectivity, which are crucial parameters determining the mechanical and thermal properties of the foam. nih.gov For instance, in rigid polyurethane foams, SEM images have shown that an increase in foam density is associated with larger cell sizes and thicker cell walls. core.ac.uk

In the field of urea-urethane nanocomposites, SEM is a key tool for assessing the dispersion of nanofillers within the polymer matrix. The homogeneity of the dispersion is critical for achieving enhanced material properties. For example, in polyurethane-urea/graphene nanocomposites, SEM is used to verify that the graphene nanoplatelets are well-distributed throughout the polymer. myscope.training Similarly, for nanocomposites containing multi-walled carbon nanotubes (MWCNTs), SEM analysis confirms the homogeneity of the composite film. acs.org

The table below presents examples of morphological features of urea-urethane compounds observed by SEM.

Urea-Urethane FormMorphological Feature Observed by SEMSignificanceReference
FibersUndulating ridges, perforations, scale-like formationsControl over surface texture for reduced skin irritation researchgate.net
FoamsClosed-form elliptical cellsCharacterization of cellular structure for mechanical and thermal property analysis core.ac.uk
Graphene NanocompositesDispersion of graphene nanoplateletsAssessment of filler distribution for enhanced multifunctional properties myscope.training
MWCNT NanocompositesHomogeneity of the composite filmValidation of filler dispersion for improved mechanical properties acs.org

Transmission Electron Microscopy (TEM) for Phase Separation

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM and is capable of imaging the internal structure of thin samples. For urea-urethane compounds, TEM is a valuable tool for directly visualizing the microphase-separated morphology, providing detailed information about the size, shape, and distribution of the hard and soft domains.

Due to the low inherent contrast between the hard and soft segments, which are both composed of light elements, staining is often required to enhance the visibility of the different phases in TEM. Heavy metal staining agents, such as osmium tetroxide or uranyl acetate, can selectively stain one of the phases, thereby increasing the electron density difference and improving image contrast. nih.gov For example, osmium tetroxide can preferentially stain the soft domains in some polyurethane systems, making them appear darker in the TEM image, while the unstained hard domains appear lighter. nih.gov

TEM studies have been used to investigate the phase separation in various urea-urethane copolymers. For instance, in urethane-acrylate graft copolymers, TEM has been employed to visualize the phase separation between the urethane segments and the acrylate backbone. nih.gov These investigations are crucial for understanding how the synthesis and composition of the copolymer influence its morphology and, consequently, its macroscopic properties.

While TEM provides high-resolution images of the microphase structure, it is often used in conjunction with other techniques like small-angle X-ray scattering (SAXS) and AFM to obtain a comprehensive understanding of the material's morphology across different length scales. researchgate.net

Optical Microscopy for Spherulitic Structures

Optical microscopy, particularly when used with polarized light, is a valuable technique for observing larger-scale crystalline structures, such as spherulites, in urea-urethane compounds. Spherulites are semi-crystalline structures that can form in polymers upon cooling from the melt or casting from a solution. The presence and morphology of spherulites can significantly impact the mechanical and optical properties of the material.

In some polyurethane-ureas, particularly those with crystallizable soft segments like polycaprolactone (PCL), spherulitic structures can be observed. Polarized optical microscopy can be used to visualize the growth and morphology of these spherulites. The crystalline lamellae within the spherulites are birefringent, meaning they rotate the plane of polarized light, making them visible under crossed polarizers.

X-ray Diffraction (XRD) for Crystalline Structure and Domain Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of urea-urethane compounds, XRD provides valuable information about the degree of crystallinity, the arrangement of polymer chains, and the presence of ordered structures within the hard and soft domains.

The XRD patterns of semi-crystalline urea-urethane compounds typically show a combination of sharp diffraction peaks, corresponding to the crystalline regions, and a broad amorphous halo, representing the non-crystalline portions of the material. The presence and intensity of the crystalline peaks can be used to identify the crystalline phase and estimate the degree of crystallinity.

For polyurethane-ureas with crystallizable soft segments like PCL, XRD can be used to confirm the crystalline nature of these domains. The positions of the diffraction peaks are characteristic of the PCL crystal lattice. The degree of crystallinity of the soft segments can be influenced by their molecular weight and the constraints imposed by the hard segments.

XRD is also sensitive to the ordering within the hard domains. While often amorphous, the hard segments can sometimes exhibit a degree of short-range order due to the strong hydrogen bonding between urea and urethane groups. This can manifest as broad peaks or shoulders in the XRD pattern. In some cases, particularly with highly regular hard segments, more defined crystalline structures can form.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a crucial computational method for investigating the electronic structure and properties of urea (B33335) and urethane (B1682113) systems. It allows for accurate calculations of molecular geometries, reaction energies, and spectroscopic properties, providing a fundamental understanding of the interactions governing these compounds.

Hydrogen bonding is a critical factor that dictates the morphology and properties of poly(urea-urethane) materials. semanticscholar.org The urea group, with its two N-H protons and a carbonyl oxygen, can act as both a hydrogen bond donor and acceptor, forming strong, bidentate hydrogen bonds. semanticscholar.org Urethane groups are also capable of forming significant hydrogen bonds. Quantum mechanical calculations have been employed to quantify the energies and lengths of these interactions. semanticscholar.orgresearchgate.net

As shown in the table below, the hydrogen bond energy between two urea groups is significantly higher than that between two urethane groups, highlighting the strength of the bidentate hydrogen bonding in urea segments. semanticscholar.org Interactions between the hard urea/urethane segments and soft segments (like ether or ester groups) are also substantial, influencing the degree of phase separation in segmented copolymers. semanticscholar.orgresearchgate.net In contrast, the interaction between urea and siloxane is very weak. semanticscholar.org

DFT calculations are instrumental in elucidating the reaction mechanisms of urea and urethane formation. The formation of a urea linkage typically occurs through the reaction of an isocyanate with a primary or secondary amine. mdpi.com This reaction is generally facile and proceeds without the need for a catalyst. researchgate.net

Computational studies have investigated various pathways for urethane formation, which involves the reaction of an isocyanate with an alcohol. DFT calculations have shown that the uncatalyzed reaction has a significant energy barrier, but this barrier is substantially lowered in the presence of nitrogen-containing catalysts. nih.gov A general mechanism involves the activation of the alcohol by the catalyst, facilitating its nucleophilic attack on the isocyanate's carbonyl carbon. nih.gov

DFT has also been used to study the decomposition of urea. On a ZnO (101¯0) surface, for instance, urea decomposition into isocyanic acid (HNCO) and ammonia (B1221849) (NH3) is found to be an exothermic process with a lower energy barrier compared to the endothermic gas-phase reaction. tudelft.nl Another studied mechanism involves the reaction of amines with urea, which can proceed through the in situ formation of an isocyanic acid intermediate, especially in the presence of water which can assist in proton transfer. colab.ws

The stability and reactivity of urea-urethane compounds can be effectively predicted using DFT. For hindered ureas, which can exhibit dynamic covalent behavior, stability is influenced by factors like steric bulk and the basicity of the nitrogen atoms. mdpi.com Aromatic amines and isocyanates form more stable resonance structures, and thus the corresponding ureas dissociate more readily than their aliphatic counterparts. mdpi.com DFT calculations can quantify these steric and electronic effects to predict the ease of dissociation, which is crucial for applications in self-healing materials.

DFT is also employed to predict the reactivity of precursors. For example, the nucleophilic character of an amine in reaction with an isocyanate to form a urea group can be related to the energy gap between the highest occupied molecular orbital (HOMO) of the amine and the lowest unoccupied molecular orbital (LUMO) of the isocyanate. A smaller energy gap generally corresponds to higher reactivity. Furthermore, DFT calculations of adsorption energies can predict the interaction strength of urea with other molecules or surfaces, providing insight into its potential as a sensor or for removal applications. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations complement DFT by providing insights into the dynamic behavior and large-scale assembly of urea-urethane systems over time. By simulating the movement of atoms and molecules, MD can model complex processes such as self-assembly and the formation of microdomains in polymeric materials.

MD simulations are a powerful tool for examining the non-covalent interactions that drive the self-assembly of poly(urea-urethane)s. nih.gov These simulations can track the formation, dissociation, and exchange of hydrogen bonds over time, processes that are fundamental to the material's structure and properties like self-healing. unipa.it For example, simulations have shown that hydrogen bonds between urethane and urea groups are a dominant factor in the self-healing properties of certain elastomers due to their high strength and number. unipa.it

Simulations can also be used to model the very formation of the polymer structure. Algorithms have been developed that simulate the quasi-chemical reactions between monomer units, such as diisocyanates and polyols or diamines, to generate realistic polymer film structures for subsequent simulation studies. researchgate.net This allows for the investigation of how the molecular architecture influences the resulting supramolecular assembly.

In segmented poly(urea-urethane)s, the incompatibility between the polar, rigid "hard segments" (containing urea and urethane groups) and the nonpolar, flexible "soft segments" (often polyethers or polyesters) leads to microphase separation. researchgate.net This process results in the formation of distinct hard and soft microdomains, which profoundly affects the material's mechanical properties.

MD simulations can effectively model this phase separation behavior. By simulating the polymer chains' dynamics, researchers can observe the aggregation of hard segments into ordered domains driven by strong intermolecular hydrogen bonding. These simulations reveal how factors such as the chemical structure of the diisocyanates (e.g., aromatic vs. aliphatic) and the concentration of urea groups influence the degree of phase separation and the morphology of the resulting microdomains. researchgate.net For instance, simulations combined with experimental data have shown that increasing urea content can lead to more distinct phase separation.

Conformational Analysis and Chain Motility

In a comparative study of linear and highly branched poly(urethane urea) copolymers, it was found that linear systems exhibited broader and less temperature-sensitive rubbery plateaus. elsevierpure.com This behavior is attributed to two main factors: a more organized hydrogen bonding network within the hard segment phase and greater hard segment lengths compared to their branched counterparts. elsevierpure.com This superior organization in the linear analogues restricts chain motility, leading to more stable mechanical properties over a wider temperature range. Furthermore, tapping-mode atomic force microscopy (AFM) has confirmed the microphase-separated morphology in both linear and branched architectures, which is a direct consequence of the conformational preferences and interactions of the constituent segments. elsevierpure.com

Quantum Chemical Analysis of Intermolecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the nature and strength of intermolecular interactions that govern the structure and properties of urea-urethane compounds. researchgate.netresearchgate.net These interactions are dominated by hydrogen bonding between the hard segments. The urea group, with its two donor (N-H) and two acceptor (C=O) sites, can form stronger, bidentate hydrogen bonds compared to the urethane group. semanticscholar.org

Quantum mechanical calculations have been employed to quantify the energies of these hydrogen bonds. The results consistently show that the interaction between two urea groups is the strongest, followed by the interaction between two urethane groups. semanticscholar.org The symmetry of the diisocyanate monomers also plays a crucial role; quantum mechanical calculations have shown that symmetrical diisocyanates like 1,4-phenylene diisocyanate (PPDI) allow for long-range connectivity and ordering of hydrogen bonds, a behavior not observed in systems based on kinked structures like 1,3-phenylene diisocyanate (MPDI). researchgate.net

Heteroatomic hydrogen bonding between urea and urethane groups, as well as interactions between hard segments and polar soft segments (containing ether or ester groups), are also significant. semanticscholar.orgnih.gov These competitive interactions influence the degree of microphase separation and the final material properties. semanticscholar.orgresearchgate.net Natural Bond Orbital (NBO) analysis reveals that the origin of these strong hydrogen bonds is the donation of lone-pair electrons from an oxygen atom to the antibonding orbital of an N-H or O-H bond. researchgate.net

Below is a data table summarizing the calculated hydrogen bond energies for various interacting groups found in urea-urethane systems.

Interacting GroupsH-Bond Energy (kJ/mol)
Urea - Urea58.5 semanticscholar.org
Urethane - Urethane46.5 semanticscholar.org
Urea - EsterReasonably Strong semanticscholar.org
Urethane - EtherReasonably Strong semanticscholar.org

Coarse-Grained Models for Polymer Systems

To investigate phenomena occurring over larger length and time scales, such as diffusion processes and the formation of microphase-separated structures, coarse-grained (CG) models are employed. researchgate.netmdpi.com These models reduce the complexity of the system by grouping several atoms into a single "bead" or interaction site, thereby decreasing the degrees of freedom and computational cost. elsevierpure.comnih.gov This approach allows for the simulation of large polymer systems to observe the development of morphology, which is often beyond the reach of fully atomistic simulations. mdpi.comnih.gov

In the context of poly(urethane urea) systems, CG models have been developed to study how intermolecular interactions influence material properties like strain hardening. researchgate.net For example, CG simulations of poly(tetramethylene oxide)-based segmented poly(urethane-urea) copolymers have highlighted the critical role that these interactions play in the material's mechanical response. researchgate.net

The development of these models often involves methods like the Iterative Boltzmann Inversion (IBI), which systematically parametrizes the force fields to preserve the structural properties of the underlying atomistic system. elsevierpure.comnist.gov CG simulations have successfully predicted morphologies in poly(urethane urea) elastomers, such as the formation of elongated micellar structures or interconnected hard domains, which are comparable to experimental observations from X-ray scattering. researchgate.netelsevierpure.com These models provide a crucial link between molecular-level interactions and the macroscopic properties of the material. mdpi.com

Advanced Applications and Design Principles in Materials Science Excluding Prohibited Topics

Urea-Urethane Compounds in Polymer Architecture and Engineering

Urea-urethane compounds, a versatile class of polymers, are synthesized through the polyaddition reaction of diisocyanates with both diols (forming urethane (B1682113) linkages) and diamines (forming urea (B33335) linkages). nih.gov These materials are segmented block copolymers, characterized by alternating soft segments (SS), typically composed of flexible macrodiols like polyesters or polyethers, and hard segments (HS), which consist of the diisocyanate reacted with a short-chain diamine or diol chain extender. nih.govmdpi.com The thermodynamic incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments drives microphase separation. nih.govmdpi.com The hard segments aggregate into distinct domains that act as physical crosslinks within the soft segment matrix, imparting the material with its characteristic elastomeric properties. nih.gov

The presence of urea groups significantly influences the polymer's properties. Compared to the urethane linkage, the urea group can form stronger, bidentate hydrogen bonds. hacettepe.edu.tr This enhanced hydrogen bonding capability leads to a more defined and stable phase-separated morphology, which generally results in superior mechanical properties compared to conventional polyurethanes. nih.gov The synthesis is often carried out in a two-step prepolymer method to ensure a controlled reaction, given the much higher reactivity of amines compared to alcohols with isocyanates. nih.gov This method involves first creating an isocyanate-terminated prepolymer by reacting a macrodiol with excess diisocyanate, followed by a chain extension step with a diamine. nih.gov This approach prevents the preferential formation and potential precipitation of polyurea chains, leading to high-molecular-weight polymers with excellent mechanical performance. nih.gov

The ability to tune the properties of urea-urethane materials lies in the precise control over their molecular architecture. By strategically selecting monomers and adjusting the ratio of hard to soft segments, polymers with a wide range of mechanical and functional properties can be engineered. nih.govacs.orgnih.gov

The hard segment content is a primary determinant of the material's mechanical performance. Increasing the hard segment content generally leads to a significant rise in the initial secant modulus and tensile strength, while concurrently decreasing the ultimate elongation and elastic recovery. nih.gov This is because a higher concentration of hard segments enhances the physical crosslink density, resulting in a stiffer, stronger material. nih.gov

The chemical nature of the constituent monomers also provides a powerful tool for tuning properties. For instance, incorporating aromatic rings into the polymer backbone, either through the diisocyanate or the diamine chain extender, increases the thermodynamic incompatibility between the segments, promoting better phase separation and influencing mechanical strength. nih.gov Conversely, using aliphatic diamines and diisocyanates can yield different performance characteristics. nih.gov The introduction of specific functional moieties allows for the creation of materials with tailored functionalities. acs.org For example, incorporating photoswitchable azobenzene (B91143) derivatives into the main chain of a poly(ε-caprolactone)-based polyurethane-urea creates a thermoplastic elastomer that exhibits controllable stiffness softening in response to visible light. acs.org

A "plug-and-play" approach to synthesizing the triblock copolymer soft segments, using urethane block coupling, offers finer control over block lengths and facilitates easier segmental tuning. nih.gov This method can also introduce additional urethane linkages within the soft segment, which promotes inter-segment hydrogen bonding and can lead to an associated increase in modulus, tensile strength, and ultimate elongation. nih.gov

Table 1: Impact of Hard Segment Content on Mechanical Properties of Biodegradable Poly(ester urethane)urea

Hard Segment Content (%)Initial Secant Modulus (MPa)Tensile Strength (MPa)Ultimate Elongation (%)
Low~5~15>600
Medium~10~25~550
High>20>30<500

Data derived from trends described in research on biodegradable polyurethane ureas. nih.gov The table illustrates that as the hard segment content increases, the material becomes stronger and stiffer but less flexible.

The incorporation of urea-urethane linkages is central to the development of smart and responsive polymer systems capable of reacting to external stimuli such as light, heat, or moisture. These materials are designed to undergo significant changes in their physical or chemical properties upon stimulation.

A notable example is the creation of a visible-light-responsive thermoplastic elastomer. acs.org By introducing photoswitchable azobenzene moieties into the main chain of a poly(ε-caprolactone)-based polyurethane-urea (PAzo), researchers developed a material with excellent hyperelasticity (575.2% stretchability, 17.6 MPa elastic modulus) that demonstrates controllable, light-driven softening of its stiffness. acs.org This response is attributed to the unique nanophase structure of the polymer. A bilayer actuator constructed from this PAzo material and a polyimide film showed tunable bending modes dependent on the intensity of the incident light. acs.org

Another approach to creating smart materials involves engineering the stability of the urea bond itself. By attaching a bulky substituent to one of the nitrogen atoms in the urea linkage, the typically stable bond is destabilized, leading to dynamic dissociation. illinois.edu This principle has been used to develop polyureas that are hydrolyzable, self-healing, and malleable. illinois.edu The dynamic nature of these hindered urea bonds allows the cross-linked polymer systems to be ground into a powder and then re-molded or pressed. illinois.edu For self-healing applications, the bulky substituents are chosen to ensure the dissociation and polymer-forming reactions are rapid and favor reformation, allowing the material to repair damage while maintaining its bulk mechanical properties. illinois.edu

Thermoresponsive behavior has also been achieved in polyurethane-urea (PUU) bioadhesives. nih.gov A PUU copolymer synthesized from poly(ethylene glycol), isophorone (B1672270) diisocyanate, and glyceryl monolaurate exhibits on-demand adhesion and detachment controlled by temperature. nih.gov The adhesion strength of a film containing 15 wt% water to porcine skin was measured at 55 kPa at 37 °C, which dramatically decreased to just 3 kPa at 10 °C, demonstrating a high switching efficiency. nih.gov

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to understanding the structure and properties of urea-urethane compounds. longdom.org The primary driver of self-assembly in these systems is the strong hydrogen bonding capability of both the urethane and, more significantly, the urea linkages. hacettepe.edu.trreading.ac.uk These interactions cause the hard segments to aggregate, forming ordered, often crystalline, domains that are physically crosslinked within the amorphous soft segment matrix. nih.govreading.ac.uk

The urea group is particularly effective in directing self-assembly due to its ability to form strong, bidentate hydrogen bonds, where both N-H protons of the urea act as donors to the carbonyl oxygens of neighboring urea groups. hacettepe.edu.tr This contrasts with urethane groups, which typically form weaker, monodentate hydrogen bonds. hacettepe.edu.tr The robust network of hydrogen bonds within the hard domains imparts significant strength and elasticity to the material. specialchem.com

The functionalization of polyurethane-urea oligomers with additional hydrogen-bonding groups, such as amide end groups, can further enhance these supramolecular interactions. reading.ac.uk The introduction of terminal amide groups complements the existing urea-urea and urethane-urethane interactions, leading to more prominent aggregation of hard segments and improved phase separation. reading.ac.uk This enhanced self-assembly results in dramatic changes to the thermal, mechanical, and rheological properties of the resulting supramolecular polyurethane elastomers. reading.ac.uk Such materials have also demonstrated remarkable re-adhesive capabilities on substrates like glass and aluminum. reading.ac.uk The design of supramolecular polyurethane comb elastomers, where hydrogen-bonding bis-aromatic urea motifs are introduced as pendant groups, allows for the physical cross-linking and tuning of mechanical properties, leading to healable coating materials. acs.org

Urea-Urethane in High-Performance Coatings and Adhesives Chemistry

Urea-urethane compounds are integral to the formulation of high-performance coatings and adhesives due to their exceptional durability, flexibility, and adhesion to a wide variety of substrates. acs.orgreading.ac.ukspecialchem.com The chemistry of the isocyanate group (-N=C=O), which reacts with both hydroxyl groups to form urethanes and amine groups to form ureas, provides the foundation for these applications. specialchem.com The resulting polymers can contain a combination of urethane, urea, allophanate, and biuret (B89757) linkages, which contribute to the final properties of the coating or adhesive. specialchem.comresearchgate.net

Polyurea systems, formed from the reaction of an isocyanate with a multifunctional amine, are known for their exceptionally fast cure times, often occurring in seconds or minutes at room temperature without the need for catalysts. specialchem.com This "auto-catalytic" nature is a key advantage in high-volume assembly applications. specialchem.com Polyurea coatings exhibit excellent resistance to harsh environments, including hydrocarbons and immersion in sewage. specialchem.com Polyurethane-urea hybrids, which result from reacting an isocyanate with a mixture of polyols and amines, offer a balance of properties and are used in a wide range of applications. specialchem.comqucosa.de

The formulation of advanced coatings based on urea-urethane chemistry involves the careful selection of raw materials to achieve a desired balance of properties such as strength, flexibility, chemical resistance, and cure speed. acs.orgreading.ac.uknih.gov The primary components of these systems are the isocyanate (often referred to as Part A) and a resin blend containing polyether amines and/or polyols (Part B). mdpi.com

Isocyanate Component : The choice of diisocyanate is critical. Aromatic isocyanates like Toluene (B28343) diisocyanate (TDI) and Diphenylmethane diisocyanate (MDI) are common choices for their reactivity and cost-effectiveness. specialchem.commdpi.com Aliphatic isocyanates, such as Isophorone diisocyanate (IPDI), are used when UV stability and non-yellowing properties are required. specialchem.com The isocyanate component is often a prepolymer, which is synthesized by reacting a diisocyanate with a polyol. nih.gov

Amine/Polyol Component : This component forms the polymer backbone. Polyether amines are typically used for the soft segment in polyurea coatings, providing flexibility and toughness. mdpi.com In hybrid polyurethane-urea systems, a blend of polyols (e.g., polyether or polyester (B1180765) polyols) and amines is used. specialchem.com

Chain Extenders : Low molecular weight diamines or diols are used as chain extenders. mdpi.com They react with the isocyanate to form the hard segments. The chain extender forces the urea or urethane linkages into close proximity, which promotes the formation of hydrogen bonds and the development of the hard segment domains that are crucial for the coating's mechanical properties. nih.gov

Additives : Various additives are incorporated to modify the coating's properties. These can include pigments, fillers, reactive diluents, and other modifiers to control viscosity, appearance, and specific performance characteristics. mdpi.com

The ratio of hard to soft segments is a key formulation parameter that must be optimized. nih.gov This ratio dictates the degree of microphase separation and directly influences the coating's mechanical properties, such as its strength, elasticity, and ability to withstand deformation. mdpi.comnih.gov

Table 2: Key Components in Urea-Urethane Coating Formulations

ComponentChemical Example(s)Function
Isocyanate (Part A) MDI, TDI, IPDIReacts with amines/polyols to form the polymer network. specialchem.commdpi.com
Polyamine/Polyol (Part B) Polyether amines, Polyester polyolsForms the flexible soft segments of the polymer, providing elasticity. specialchem.commdpi.com
Chain Extender Short-chain diamines (e.g., EDA)Forms the rigid hard segments, providing strength and physical crosslinks. mdpi.comnih.gov
Additives Pigments, Fillers, DiluentsModify viscosity, color, and other performance characteristics. mdpi.com

This table summarizes the primary components and their roles in formulating high-performance urea-urethane coatings.

The excellent adhesion of urea-urethane systems to various substrates is a result of a combination of physical and chemical mechanisms. The high reactivity of the isocyanate group is a primary factor, as it can form covalent bonds with functional groups present on the substrate surface, such as hydroxyl or amine groups. nih.gov

Chemical Bonding : The isocyanate groups in the adhesive or coating can react directly with active hydrogen atoms on the substrate surface. This forms strong, durable covalent bonds (urethane or urea linkages) at the interface, creating a chemical adhesion mechanism. researchgate.net Studies have shown that remaining isocyanate molecules adhere strongly and specifically to metal substrates. researchgate.net

Hydrogen Bonding : The numerous urethane and urea groups within the polymer chain are capable of forming strong hydrogen bonds. These interactions can occur between the polymer chains themselves, contributing to cohesive strength, and also between the polymer and the substrate surface, enhancing interfacial adhesion. researchgate.net The formation of urea linkages, in particular, increases the polarity of the molecule, which can improve interaction with polar substrates. researchgate.net

Role of Additives : Adhesion can be further enhanced through the use of additives like silane (B1218182) coupling agents. nih.gov When silanes are applied as a coating to a substrate before the adhesive, they can chemically react at the interface to connect the substrate (e.g., polypropylene) and the polyurethane-urea adhesive, substantially improving adhesion. nih.gov In contrast, simply mixing the silanes into the adhesive may not be as effective, as the molecules may not diffuse to the interface efficiently. nih.gov

Research on the adhesion to native metal surfaces has indicated that while urea-like species can form at the interface, particularly in the presence of water, they may be easily removed and not contribute directly to the strongest adhesion forces, which are attributed to the chemisorbed isocyanate molecules. researchgate.net

Urea-Urethane in Composite Materials Development

Urea-urethane compounds are integral to the advancement of composite materials, where they are valued for their ability to enhance mechanical properties, thermal stability, and functional performance. The hydrogen bonding capabilities of the urea and urethane linkages facilitate strong interfacial adhesion between the polymer matrix and various fillers, leading to materials with tailored characteristics for specific applications. sinooan.com

Research has demonstrated the successful incorporation of urea-urethane polymers into a variety of composite systems. One area of development is in biomaterials, where biodegradable poly(ester urethane)urea (PEUU) has been combined with natural polymers like collagen to create porous scaffolds for tissue engineering. These composites merge the mechanical integrity of the synthetic polymer with the biological activity of the natural component. By adjusting the ratio of PEUU to collagen and the processing conditions, scaffolds can be produced with a range of porosities and pore sizes, achieving a balance of flexibility and strength suitable for cell transplantation and tissue regeneration. nih.gov For instance, studies have shown that these composite scaffolds can possess tensile strengths from 0.97 to 4.11 MPa and breaking strains from 82% to 443%, depending on the specific composition and preparation methods. nih.gov

In the field of functional textiles and personal protective equipment, poly(urethane urea) (PUU) has been used to create strong and ductile composites with metal-organic frameworks (MOFs). acs.org These materials are designed to offer protection against chemical threats while maintaining the processability and flexibility required for wearable items. acs.org The PUU matrix, which mimics solution-processable spandex, provides both high strength and ductility to the composite. acs.org Mixed matrix membranes (MMMs) containing up to 50 wt% of the MOF UiO-66 have demonstrated superior mechanical performance compared to other polymer systems. acs.org

Furthermore, the inherent properties of poly(urea-urethane)s can be enhanced through chemical modification. The introduction of a phosphorus-based cross-linking agent into a poly(urea-urethane) (PUUR) matrix has been shown to significantly improve both tensile strength and fire-retardant properties. acs.org Research indicates that such modifications can increase the tensile strength by as much as 19-fold, from 0.51 MPa to 9.71 MPa. acs.org The urea groups also play a crucial role in promoting cross-linking and enhancing the thermal stability of the composite resin matrix. sinooan.com

Mechanical Properties of PEUU/Collagen Composite Scaffolds nih.gov
PropertyValue RangeInfluencing Factors
Tensile Strength0.97–4.11 MPaPolyurethane/collagen ratio, quenching temperatures, PEUU concentration
Breaking Strain82–443%
Porosity58% to 86%Polyurethane/collagen ratio
Pore Size7 to >100 µm

Membrane Technology and Separation Science Based on Urea-Urethane Structures

The unique chemical nature and structural versatility of urea-urethane polymers make them highly effective materials for membrane-based separation processes. chempap.org These membranes are typically nonporous and facilitate the separation of liquid or gas mixtures through a process of selective permeation, driven by a chemical potential gradient. chempap.org The performance of these membranes is directly linked to the molecular structure of the polymer, which can be precisely controlled during synthesis to achieve "tailored" separation capabilities for specific industrial applications. chempap.org

Poly(urethane-urea) membranes have been successfully designed and synthesized for the pervaporation separation of volatile organic compounds from water and the separation of organic-organic mixtures. chempap.org By carefully selecting different reagents and their molar ratios during polymerization, researchers can program the polymer's molecular structure to meet particular separation requirements. chempap.org This approach has been applied to commercially important separations, such as the removal of benzene (B151609) and chloroform (B151607) from water and the separation of methanol/MTBE azeotropic mixtures. chempap.org

In the realm of gas separation, poly(ester urethane urea) membranes have shown significant promise for the removal of acid gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas (methane, CH₄). acs.org The separation performance is evaluated based on permeance (the rate at which a gas passes through the membrane) and selectivity (the ratio of permeabilities of two different gases). Studies investigating these membranes at various pressures and temperatures have demonstrated their effectiveness. acs.org For example, at a temperature of 35°C and a pressure of 10 bar, these membranes have exhibited high selectivity for acid gases over methane. acs.org

Performance of Poly(ester urethane urea) Membrane for Acid Gas Separation acs.org
Gas PairMaximum SelectivityOperating Conditions
H₂S/CH₄43Evaluated at temperatures of 35, 45, and 55 °C, and pressures of 10, 20, and 30 bar.
CO₂/CH₄16
Average Permeance of Gases acs.org
GasAverage Permeance (GPU)
H₂S95
CO₂45

Researchers are also exploring methods to lower the permeability of gases in poly(urethane urea) block copolymers for barrier applications. researchgate.net One approach involves creating nanocomposites by incorporating modified montmorillonite (B579905) clay into the polymer matrix, which creates a more tortuous path for gas molecules to travel, thereby reducing permeability. researchgate.net

Building Blocks for Novel Polymers and Hybrid Materials

The versatility of urethane and urea chemistry provides a powerful platform for the synthesis of novel polymers and hybrid materials with a vast range of properties. westlake.edu.cn The fundamental reaction involves the polyaddition of polyisocyanates with polyols to form urethane linkages, or with amines to form urea linkages. westlake.edu.cn By systematically varying the chemical nature of these building blocks—such as using aliphatic or aromatic isocyanates and different types of polyols (e.g., polyesters, polyethers)—polymers can be created that exhibit thermoplastic, elastomeric, or thermoset behaviors. westlake.edu.cn This adaptability has led to their use in a wide array of applications. westlake.edu.cnresearchgate.net

A significant area of innovation is the development of sustainable polymers using renewable resources. Researchers have successfully synthesized novel cross-linked Poly(hydroxyurethane-urea)s (PHUUs) using carbon dioxide (CO₂) and vanillin, a bio-based compound. dntb.gov.ua These materials not only exhibit excellent thermal stability and solvent resistance but also incorporate reversible hydrogen and imine bonds. dntb.gov.ua This unique chemical design imparts self-healing capabilities and allows for closed-loop recyclability, presenting a sustainable alternative to traditional petroleum-based polyurethanes. dntb.gov.ua The self-healing efficiency of these materials has been shown to exceed 95.0% at 60°C, and they can be degraded and regenerated without loss of their original chemical structure or mechanical properties. dntb.gov.ua

Urea-urethane chemistry is also employed to create hybrid materials with enhanced functionalities. For instance, a cross-linking agent based on phosphoric acid triesters has been synthesized and incorporated into poly(urea-urethane)s (PUUR) to produce elastomers with superior fire-retardant and tensile properties. acs.org This approach demonstrates how a specific functional building block can be integrated into the polymer structure to impart desired characteristics. The resulting materials show a significant improvement in tensile strength and thermal stability. acs.org The ability to combine different building blocks, such as by creating poly(urethane urea) comb polymers with polyisobutylene, allows for the fine-tuning of properties like gas permeability in the final material. researchgate.net

Properties of Novel CO₂-Based Poly(hydroxyurethane-urea)s (PHUUs) dntb.gov.ua
PropertyFindingSignificance
Self-Healing Efficiency> 95.0% (tensile strength recovery at 60°C)Enables material to repair damage, extending lifespan.
Remolding Efficiency~98.0% (hot-pressed)Allows for reprocessing and reshaping, similar to thermoplastics.
RecyclabilityCan be degraded and regenerated without altering chemical structure or mechanical properties.Offers a closed-loop lifecycle, reducing waste and reliance on petroleum feedstocks.

Chemical Stability and Degradation Mechanisms Excluding Safety/toxicity

Hydrolytic Degradation Pathways of Urea (B33335) and Urethane (B1682113) Bonds

Hydrolysis is a primary degradation pathway for urea-urethane compounds, involving the reaction of water molecules with the urea and urethane linkages, leading to chain scission. carbodiimide.com The susceptibility to hydrolysis differs significantly between the urea and urethane bonds and can be influenced by the surrounding chemical environment, such as pH. fiveable.me

The general order of hydrolytic resistance for the functional groups present in these compounds is ester < urea < urethane. andersondevelopment.com While ether linkages are also common in the polyol segments of these polymers, they exhibit excellent hydrolytic stability. andersondevelopment.com

Urea Bond Hydrolysis: The hydrolysis of a urea linkage typically proceeds through nucleophilic attack by a water molecule on the carbonyl carbon. This process can be catalyzed by both acids and bases. nih.gov The reaction leads to the formation of a carbamic acid intermediate and an amine. The carbamic acid is unstable and subsequently decomposes into an amine and carbon dioxide. andersondevelopment.com While urea bonds are generally stable due to resonance effects, their hydrolysis can be accelerated under certain conditions. nih.gov Non-enzymatic hydrolysis of urea is generally a slow process. nih.gov

Urethane Bond Hydrolysis: Urethane linkages are also susceptible to hydrolysis, although they are generally more resistant than urea bonds. andersondevelopment.com The hydrolysis of a urethane bond results in the cleavage of the polymer backbone, yielding a carbamic acid and a hydroxyl group. andersondevelopment.comacs.org Similar to the urea hydrolysis, the carbamic acid intermediate is unstable and decomposes to an amine and carbon dioxide. andersondevelopment.com This reaction can be catalyzed by both acids and bases. google.comuantwerpen.be The activation energy for the hydrolysis of urethane bonds in polyether urethanes has been reported to be approximately 90 kJ mol–1. acs.org

The table below summarizes the general hydrolytic degradation pathways for urea and urethane bonds.

Bond TypeGeneral ReactionProductsCatalysis
Urea R-NH-CO-NH-R' + H₂O → [R-NH-COOH] + R'-NH₂R-NH₂ + CO₂ + R'-NH₂Acid or Base
Urethane R-O-CO-NH-R' + H₂O → [R'-NH-COOH] + R-OHR'-NH₂ + CO₂ + R-OHAcid or Base

Thermal Degradation Mechanisms

Thermal degradation of urea-urethane compounds involves the breaking of chemical bonds due to heat. The process typically occurs in multiple steps, with different linkages exhibiting varying thermal stabilities. The degradation of poly(urethane-urea)s has been observed to occur in three main steps. researchgate.net

The initial and least stable step is often the degradation of the hard segments, which contain the urea and urethane linkages. marquette.edu This is followed by the degradation of the soft segments at higher temperatures. researchgate.netmarquette.edu

Urea Linkage Degradation: Substituted urea linkages can thermally decompose to form an isocyanate and an amine. mdpi.com Studies on model compounds like 1,3-diphenyl urea have shown that this decomposition can occur at temperatures between 350–450 °C with high selectivity. mdpi.com Some studies suggest that polyureas can undergo a quantitative depolycondensation process, reverting to their parent isocyanates and amines, at temperatures ranging from 150°C to 350°C. stackexchange.com

The following table presents a general overview of the thermal decomposition temperatures for different bonds within polyurethane structures. It is important to note that these temperatures can be influenced by the specific molecular structure and testing conditions.

Bond/SegmentGeneral Decomposition Temperature Range (°C)
Hard Segment (Urea/Urethane)150 - 350
Soft Segment (e.g., Polyether)> 350

Photochemical Stability and Degradation

Photochemical degradation is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds within the urea-urethane structure. Aromatic poly(urethane-urea) elastomers have been shown to be susceptible to photooxidative degradation. bath.ac.uk

The degradation process can involve the rapid breakdown of urea bonds in the hard segments, followed by chain scission and photo-Fries rearrangement of the urethane linkages. bath.ac.uk In the soft segments, oxidation of ether groups can lead to the formation of ester groups. bath.ac.uk The degradation of polyurea coatings under UV radiation can lead to significant changes in physical properties, such as a sharp decrease in gloss and color changes. samipubco.comechemcom.com This is accompanied by the destruction of N-H and C=O groups within the polyurea structure. samipubco.comechemcom.com

The table below summarizes the observed effects of UV radiation on polyurea coatings over time.

Exposure Time (hours)Gloss Reduction (%)Total Color Difference (ΔE*ab)
2003312.03
4007012.81
60091.513.06
80096.913.23
100097.313.67

Enzymatic Degradation of Urea-Urethane Linkages (Chemical Pathways)

Enzymatic degradation involves the catalysis of bond cleavage by specific enzymes. For urea-urethane compounds, the primary enzymes of interest are ureases and esterases.

Urease-Catalyzed Urea Hydrolysis: Urease is an enzyme that catalyzes the hydrolysis of urea to produce ammonia (B1221849) and carbon dioxide. wikipedia.orgrsc.orgresearchgate.net The reaction proceeds in two stages: first, urea is hydrolyzed to ammonia and carbamic acid, and then the carbamic acid spontaneously decomposes to another molecule of ammonia and carbonic acid. wikipedia.orgresearchgate.net This enzymatic hydrolysis is significantly faster than the uncatalyzed reaction. wikipedia.org Both elimination and hydrolytic pathways may compete for urea decomposition in the active site of urease. nih.gov The hydrolysis of polyurethane by urease has been reported. researchgate.net

Esterase-Catalyzed Urethane Hydrolysis: While esterases primarily act on ester bonds, some have shown activity towards urethane linkages. nih.govnih.gov Cholesterol esterase (CE) has been reported to cause degradation of both poly(ester-urea-urethane) (PESU) and poly(ether-urea-urethane) (PETU). nih.gov However, the effect of enzymatic hydrolysis by CE on poly(ether urethane) and poly(carbonate urethane) was found to be confined to the surface and less significant compared to oxidative degradation. nih.govresearchgate.net Serine proteases have also been shown to have some degradative activity on PESU, though significantly less than CE. nih.gov The hydrolysis of the urethane bond by lipases, which are a type of esterase, has also been investigated through computational studies. chemrxiv.org It is important to note that the primary mechanism of biodegradation for some polyurethanes is considered to be oxidation rather than enzymatic hydrolysis. nih.gov

Influence of Molecular Structure on Degradation Rates and Sites

The rate and location of degradation in urea-urethane compounds are significantly influenced by their molecular structure.

Steric Hindrance: The presence of bulky substituents near the urea or urethane linkages can affect their stability. Bulky groups on one of the nitrogen atoms of a urea bond can destabilize it by disturbing the coplanarity of the amide bonds, which diminishes the conjugation effect and can make the bond more susceptible to hydrolysis. nih.govacs.org This principle has been used to design hydrolyzable polyureas with tunable degradation kinetics. nih.govacs.org The steric hindrance can also impact the hydrophobicity of the polymer, thereby affecting its resistance to water absorption and subsequent hydrolysis. andersondevelopment.com

Hard Segment Content and Domain Formation: In segmented poly(ether-urea-urethane)s, the degree of hard segment micro-domain formation has been shown to influence enzymatic degradation. nih.gov A higher degree of hard segment domain formation can create a protective structure for the hydrolytically labile urea and urethane linkages located within these domains, leading to less degradation. nih.gov Conversely, a higher hard segment content can result in less hydrolytic degradation. researchgate.net

Crosslinking: The degree of crosslinking in a polymer network can also affect its degradation. A lower density of chemical cross-links can lead to faster degradation, as it may allow for better penetration of degrading agents like solvents and catalysts. acs.org The presence of more degradable linkages within the cross-linker structure can also accelerate degradation. acs.org Conversely, a higher degree of cross-linking can reduce the susceptibility of polyurethanes to degradation. nih.gov

The following table summarizes research findings on the influence of molecular structure on degradation.

Structural FeatureInfluence on DegradationResearch Finding
Bulky N-substituents on Urea Bond Increased hydrolytic degradationDestabilizes the urea bond by reducing conjugation, leading to faster hydrolysis. nih.govacs.org
Hard Segment Domain Formation Decreased enzymatic degradationForms a protective structure for hydrolysable linkages within the domains. nih.gov
Low Cross-link Density Increased degradation rateAllows for better penetration of degrading agents. acs.org
High Cross-link Density Decreased degradation rateReduces susceptibility to degradation. nih.gov

Monitoring Degradation with Advanced Analytical Techniques

Several advanced analytical techniques are employed to monitor the chemical changes that occur during the degradation of urea-urethane compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for tracking changes in functional groups. During degradation, the disappearance of characteristic peaks for urea and urethane bonds, and the appearance of new peaks corresponding to degradation products (e.g., amines, hydroxyls), can be monitored. researchgate.netkomatsu.jp For instance, in the photodegradation of aromatic poly(urethane-urea), FTIR analysis indicated the rapid degradation of urea bonds. bath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of the polymer and its degradation products. 1H NMR can be used to analyze the hydrolytic degradation profiles of urea-containing compounds by observing the integral ratio of peaks corresponding to the starting compounds and their hydrolysis products. nih.govacs.org It has also been used to monitor the hydrolysis of urethane bonds. acs.org

Gel Permeation Chromatography (GPC): GPC is used to measure the molecular weight distribution of polymers. A decrease in the number-average molecular weight (Mn) is a direct indication of chain scission and, therefore, degradation. acs.org GPC has been used to monitor the reduction in molecular weight of polyureas during hydrolytic degradation. acs.org It has also been used to assess the degradation of polyurethanes by cholesterol esterase. nih.gov

Future Research Directions and Challenges

Development of Novel Synthesis Routes with Reduced Environmental Impact

A primary challenge in the production of traditional polyurethanes is the reliance on hazardous isocyanates and phosgene (B1210022). Consequently, a major thrust of future research is the development of greener, non-isocyanate polyurethane (NIPU) synthesis routes.

One promising avenue is the use of carbon dioxide (CO2) as a sustainable feedstock. The synthesis of polyethercarbonate polyols from CO2 is already being implemented on an industrial scale. rsc.org These polyols can then be used to produce polyurethanes, effectively utilizing CO2 as a polymer building block. semanticscholar.org Life cycle assessments have shown that producing polyols with 20 wt% CO2 can lead to a significant reduction in greenhouse gas emissions (11-19%) compared to conventional methods. rsc.org The environmental benefits increase with a higher incorporation of CO2 in the polyol structure. rsc.org Combining biomass and CO2 feedstocks has the potential to further decrease carbon emissions associated with polyurethane production. chembites.org

Another key area of development is non-isocyanate routes that avoid the use of toxic precursors altogether. bohrium.com These methods often involve the reaction of cyclic carbonates with amines. researchgate.net Research is focused on optimizing these reactions, which can often be performed without a catalyst when using five- and six-membered cyclic carbonates. mtak.hu A recently developed solvent-free melt polycondensation process combines bio-sourceable urea (B33335) with diamines, enabling the direct incorporation of aromatic diamines and yielding polyureas with a wide range of mechanical properties and high thermal stability. european-coatings.com

The development of catalyst-free synthesis methods is also gaining traction. For instance, reactions between diamines and certain cyclic carbonates can proceed without a catalyst, simplifying the process and reducing potential environmental contamination. mtak.hu These green synthetic routes are essential for reducing the environmental footprint of urea-urethane compound production and aligning with the principles of sustainable chemistry. mtak.hu

Table 1: Comparison of Synthesis Routes for Urea-Urethane Compounds

Synthesis Route Precursors Environmental Impact Key Research Focus
Traditional Isocyanate Route Polyols, Diisocyanates (derived from Phosgene) High (use of toxic and hazardous materials) N/A (focus is on alternatives)
CO2-Based Route Propylene Oxide, CO2, Alcohol Starter Reduced GHG emissions, utilization of waste CO2 rsc.orgresearchgate.net Increasing CO2 content in polyols, optimizing catalytic systems rsc.orgsemanticscholar.org
Non-Isocyanate Polyaddition Cyclic Carbonates, Amines Eliminates use of isocyanates and phosgene researchgate.net Catalyst development, use of bio-based monomers researchgate.netmtak.hu
Melt Polycondensation Bio-sourceable Urea, Diamines Solvent-free, potential for bio-based feedstock european-coatings.com Control of polymer architecture and properties european-coatings.com

Advanced Characterization Techniques for Understanding Complex Architectures

The intricate and varied architectures of urea-urethane compounds, such as crosslinked urethane-doped polyesters (CUPEs) and hyperbranched polymers, necessitate the use of advanced characterization techniques to fully elucidate their structure-property relationships. westlake.edu.cn Future research will increasingly rely on a multi-technique approach to probe these complex materials at various scales.

Microscopy techniques are fundamental for visualizing the morphology of these compounds. fiveable.mefiveable.me

Scanning Electron Microscopy (SEM) provides high-resolution images of surface topography. fiveable.me

Transmission Electron Microscopy (TEM) offers insights into the internal nanostructure. fiveable.me

Confocal microscopy is particularly useful for studying surface topography and detecting subsurface non-homogeneities. microscopeworld.com

Polarizing light microscopy can be employed to examine molecular orientation and crystallinity, which is crucial for understanding the mechanical properties of materials produced through processes like injection molding. microscopeworld.com

Correlative light and electron microscopy (CLEM) is an emerging technique that combines the advantages of both light and electron microscopy to provide a more comprehensive understanding of polymer blend morphology. diva-portal.org

Beyond microscopy, a suite of analytical methods is employed to characterize the physicochemical properties of urea-urethane compounds.

Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are essential for confirming the chemical structure and the successful synthesis of the desired polymer. asianpubs.orgnih.gov

Dynamic Mechanical Analysis (DMA) is used to determine thermomechanical properties, including the glass transition temperature (Tg). asianpubs.org

Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of the material. nih.gov

For more complex architectures, such as cross-linked urethane-doped polyesters, these techniques are crucial for understanding how variations in synthesis parameters affect the final material properties. westlake.edu.cnpsu.edu The development of novel biomimetic, multichanneled nerve guides from CUPEs, for example, relies heavily on these characterization methods to ensure the fabricated structures mimic the properties of native nerve tissue. nih.gov

Table 2: Advanced Characterization Techniques for Urea-Urethane Compounds

Technique Information Obtained Application Example
Scanning Electron Microscopy (SEM) Surface morphology, topography fiveable.me Analyzing the porous structure of tissue engineering scaffolds researchgate.net
Transmission Electron Microscopy (TEM) Internal nanostructure, phase separation fiveable.me Visualizing nanoparticle dispersion within a polymer matrix
Confocal Microscopy 3D surface imaging, subsurface defects microscopeworld.com Assessing the homogeneity of polymer blends
Correlative Light and Electron Microscopy (CLEM) Correlation of optical properties with ultrastructure diva-portal.org Studying the morphology of thin films of polymer blends diva-portal.org
Dynamic Mechanical Analysis (DMA) Viscoelastic properties, glass transition temperature (Tg) asianpubs.org Determining the mechanical performance of elastomers under varying temperatures
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature nih.gov Evaluating the effect of additives on the thermal resistance of polyurethanes nih.gov

Computational Design and Prediction of this compound Behavior

Computational modeling and simulation are becoming indispensable tools for accelerating the design and development of new urea-urethane compounds with tailored properties. These in-silico approaches offer a cost-effective and efficient way to explore vast design spaces and gain a fundamental understanding of material behavior at the molecular level.

Quantum chemistry methods , such as Density Functional Theory (DFT) , are employed to investigate reaction mechanisms and kinetics of urethane (B1682113) formation. mdpi.comproquest.com DFT calculations can elucidate the role of catalysts, predict reaction enthalpies, and provide insights into the electronic structure of reactants and transition states. proquest.comresearchgate.net This fundamental understanding is crucial for optimizing synthesis conditions and designing more efficient catalytic systems. mdpi.com

Molecular Dynamics (MD) simulations are used to predict the physical and thermal properties of urea-urethane polymers. udel.edu By simulating the interactions between polymer chains, MD can provide valuable information on properties such as density, thermal conductivity, and mechanical response. udel.edu Atomistic simulations are particularly useful for understanding the complex dynamics of phenomena like the formation of polyurethane foams. aip.org

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of polymer design. medium.comijisae.org ML models can be trained on existing experimental data to predict the properties of new polymer structures, significantly reducing the need for extensive trial-and-error experimentation. medium.comintellegens.com These data-driven approaches can identify complex, non-linear relationships between a polymer's molecular structure and its macroscopic properties. ijisae.org ML is also being applied to model and predict the behavior of complex systems, such as the self-healing dynamics of polymers and the morphology of polyurethane foams. acs.orgresearchgate.netnih.govnih.gov The development of predictive and flexible algorithms is enabling the "reverse engineering" of foams, where desired properties are used to predict the optimal formulation. adhesivesmag.com

Table 3: Computational Approaches in Urea-Urethane Research

Computational Method Focus of Study Predicted Properties/Outcomes
Density Functional Theory (DFT) Reaction mechanisms, catalysis mdpi.comproquest.com Activation energies, reaction pathways, electronic properties
Molecular Dynamics (MD) Polymer chain interactions, material properties udel.edu Thermal conductivity, mechanical strength, glass transition temperature
Finite Element Method (FEM) Macroscale mechanical behavior mdpi.com Stress distribution, damage evolution, healing kinetics in coatings
Machine Learning (ML) / Artificial Intelligence (AI) Structure-property relationships, material discovery nih.govnih.gov Polymer properties, optimal formulations, self-healing efficiency intellegens.comtandfonline.com

Exploration of New Functional Applications Beyond Current Paradigms

The unique chemistry and tunable properties of urea-urethane compounds make them highly promising for a wide range of innovative applications that extend beyond their traditional uses. Future research will focus on harnessing these properties to create advanced materials for biomedical, sustainable, and high-performance technologies.

In the biomedical field , biodegradable poly(urethane-urea)s are being extensively investigated for applications in tissue engineering and regenerative medicine. asianpubs.orgdtic.milgoogle.comsemanticscholar.org The ability to tailor their mechanical properties and degradation rates makes them suitable for creating scaffolds that mimic the native extracellular matrix, promoting cell growth and tissue regeneration. psu.edu For instance, crosslinked urethane-doped polyesters (CUPEs) are being developed as soft, strong, and elastic biomaterials for soft tissue engineering. westlake.edu.cnpsu.edu These materials are also being explored for use in drug delivery systems and as biocompatible coatings for medical devices. bezwadabiomedical.com The development of injectable and in-situ curing formulations is a key area of research, as it would enable minimally invasive surgical procedures. dtic.milgoogle.com

The development of self-healing polymers represents a significant paradigm shift in materials science. Urea-urethane elastomers can be designed to exhibit self-healing capabilities through the incorporation of dynamic bonds, such as hindered urea bonds and hydrogen bonds. mdpi.comcore.ac.uk These materials can autonomously repair damage, extending the lifespan and improving the reliability of products. core.ac.uk Current research is focused on optimizing the self-healing efficiency and mechanical robustness of these materials for applications such as coatings for wind turbine blades. mdpi.com

Furthermore, the versatility of urea-urethane chemistry allows for the creation of materials with tailored functionalities for a variety of other advanced applications. This includes the development of fire-retardant elastomers, high-performance adhesives, and functional coatings with enhanced durability and environmental resistance. The ability to incorporate different functional groups and control the polymer architecture opens up possibilities for creating "smart" materials that can respond to external stimuli.

Strategies for Enhanced Chemical Stability and Tunable Degradability

A key challenge in the design of urea-urethane compounds is achieving the desired balance between chemical stability for long-term performance and controlled degradability for applications such as biomedical implants and environmentally friendly materials. Future research will focus on developing strategies to precisely control these properties.

To enhance chemical and thermal stability , researchers are exploring the incorporation of stabilizing moieties into the polymer backbone. For example, the introduction of imide units has been shown to improve the thermal stability of polyurethane elastomers. researchgate.net The addition of nanoparticles, such as hyperbranched polysiloxane, can also significantly increase the thermal decomposition temperature of polyurethanes. nih.gov The use of specific catalysts, such as 4-Dimethylaminopyridine (DMAP), can lead to a more complete reaction between the polyol and isocyanate, resulting in a polymer with improved thermal and hydrolytic stability. bdmaee.net Silanization of fillers used in polyurethane foams has also been shown to improve thermal stability. mdpi.com

Conversely, for applications requiring tunable degradability , research is focused on designing polymers with cleavable linkages. Biodegradable poly(ester urethane)ureas (PEUURs) are being developed with degradation rates that can be tailored to match the rate of tissue healing. dtic.mil The introduction of hydrolytically or enzymatically susceptible groups into the polymer chain allows for controlled degradation into non-toxic byproducts. bezwadabiomedical.com The degradation rate of these materials can be controlled by altering the chemical composition, such as the ratio of hard and soft segments. asianpubs.org For example, introducing piperazine (B1678402) as a chain extender can improve the biodegradable stability of poly(urethane-urea)s and allow for the regulation of their degradation rate. asianpubs.org This level of control is crucial for applications in tissue engineering, where the scaffold should degrade as new tissue is formed, and in drug delivery, where the release of a therapeutic agent is linked to the degradation of the polymer matrix. asianpubs.orgbezwadabiomedical.com

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing urea-urethane compounds, and how do reaction conditions influence polymer architecture?

  • Methodological Answer : Urea-urethane compounds are typically synthesized via step-growth polymerization using diisocyanates, polyols, and chain extenders. Key variables include stoichiometric ratios (e.g., NCO:OH ratio), catalyst selection (e.g., dibutyltin dilaurate), and solvent polarity. For aqueous dispersions, prepolymer mixing with hydrophilic chain extenders (e.g., dimethylolpropionic acid) under controlled pH ensures colloidal stability . Characterization via FTIR (to track NCO consumption) and GPC (for molecular weight distribution) is critical.

Q. How do hydrogen bonding and microphase separation dictate the mechanical properties of poly(urea-urethane) materials?

  • Methodological Answer : Hydrogen bonds between urea/urethane groups and phase separation of hard (urea/urethane) and soft (polyol) segments govern properties. Use FTIR (peak deconvolution at 3300 cm⁻¹ for NH stretching) and DSC (glass transition temperature, T_g, of soft segments) to quantify bonding and phase behavior. SAXS/WAXS can resolve microphase domain sizes (typically 5–20 nm) .

Q. What spectroscopic and thermal characterization methods are essential for analyzing urea-urethane networks?

  • Methodological Answer :

FTIR : Identify urea (1640–1700 cm⁻¹, C=O stretching) and urethane (1530–1570 cm⁻¹, NH bending) groups.

DSC : Measure T_g (soft segments) and melting transitions (hard segments).

TGA : Assess thermal stability (degradation onset >250°C for aromatic diisocyanates).

DMA : Quantify viscoelastic behavior (tan δ peaks for phase transitions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported self-healing efficiencies of urea-urethane systems?

  • Methodological Answer : Discrepancies arise from differing healing triggers (thermal, UV) and bond dynamics (disulfide vs. hindered urea bonds). Standardize testing via:

Healing Protocol : Apply consistent temperature/stress (e.g., 80°C for 1 hour).

Quantification : Compare tensile recovery (%) pre-/post-healing using ASTM D633.

Mechanistic Analysis : Use in situ Raman spectroscopy to track bond reformation .

  • Example : Systems with aromatic disulfides show >90% healing efficiency under mild heat due to dynamic covalent exchange , while hindered urea bonds require higher activation energy .

Q. What experimental design principles optimize recyclability in urea-urethane thermosets?

  • Methodological Answer : Incorporate dynamic covalent bonds (e.g., hindered urea bonds) to enable network reprocessing. Key steps:

Monomer Design : Use aliphatic diisocyanates (e.g., HDI) with bulky substituents to slow urea bond reformation.

Reprocessing Conditions : Optimize time-temperature profiles (e.g., 120°C for 30 min) via rheology (viscosity vs. shear rate).

Cycle Testing : Monitor mechanical retention (>80% after 3 cycles) and T_g shifts (≤5°C) to assess degradation .

Q. How do researchers balance mechanical strength and toughness in urea-urethane elastomers?

  • Methodological Answer : Leverage synergistic interactions between covalent crosslinks and supramolecular bonds:

Covalent Crosslinks : Introduce trifunctional chain extenders (e.g., trimethylolpropane) for strength.

Supramolecular Design : Incorporate π-π stacking (aromatic hard segments) or metal-ligand coordination (e.g., Zn²⁺-terpyridine) for energy dissipation.

Testing : Perform tensile tests (ASTM D412) and fracture toughness measurements (J-integral method). Systems with dual crosslinks achieve >50 MPa tensile strength and >500% elongation .

Q. What strategies mitigate data variability in measuring interfacial healing of urea-urethane composites?

  • Methodological Answer : Variability stems from surface roughness and environmental humidity. Mitigate via:

Surface Preparation : Polish samples to Ra < 1 µm and control humidity (<30% RH).

In Situ Monitoring : Use AFM (adhesion force mapping) or fluorescence microscopy (dye-labeled chains).

Statistical Analysis : Apply Weibull modulus to fracture data (minimum n = 10 replicates) .

Methodological Best Practices

  • Reproducibility : Document exact stoichiometry, curing conditions, and instrument calibration in supplementary materials .
  • Data Contradictions : Cross-validate results using complementary techniques (e.g., DMA for viscoelasticity vs. tensile tests) .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Advanced Materials, Macromolecules) and avoid non-academic databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.